molecular formula C10H22S2 B1595688 Di-tert-butyl polysulfide CAS No. 68937-96-2

Di-tert-butyl polysulfide

货号: B1595688
CAS 编号: 68937-96-2
分子量: 206.4 g/mol
InChI 键: SEZZRXXPRCBINH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Di-tert-butyl polysulfide is a useful research compound. Its molecular formula is C10H22S2 and its molecular weight is 206.4 g/mol. The purity is usually 95%.
The exact mass of the compound Polysulfides, di-tert-Bu is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2,2-dimethylpropyldisulfanyl)-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S2/c1-9(2,3)7-11-12-8-10(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZZRXXPRCBINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CSSCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345810
Record name Bis(2,2-dimethylpropyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37552-63-9
Record name Bis(2,2-dimethylpropyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of Di-tert-butyl Polysulfides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of di-tert-butyl polysulfides. This class of organosulfur compounds, characterized by two bulky tert-butyl groups flanking a chain of sulfur atoms, finds applications in various fields, including as lubricant additives and in pharmaceutical research. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of di-tert-butyl polysulfides. The high symmetry of these molecules often leads to simple, yet informative, spectra.

¹H NMR Spectroscopy

The proton NMR spectra of di-tert-butyl polysulfides are characterized by a single sharp resonance for the 18 equivalent protons of the two tert-butyl groups. The chemical shift of this singlet is sensitive to the length of the polysulfide chain, generally shifting downfield as the number of sulfur atoms increases. This is attributed to the increasing electron-withdrawing nature of the longer polysulfide chain.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectra, the ¹³C NMR spectra of di-tert-butyl polysulfides are relatively simple. They typically exhibit two main resonances: one for the quaternary carbon and another for the methyl carbons of the tert-butyl groups. The chemical shift of the quaternary carbon is particularly diagnostic of the polysulfide chain length.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Di-tert-butyl Polysulfides

CompoundSulfur Atoms (n)¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm) - Quaternary C¹³C Chemical Shift (δ, ppm) - Methyl C
Di-tert-butyl disulfide21.3247.431.0
Di-tert-butyl trisulfide31.4051.231.5
Di-tert-butyl tetrasulfide41.4552.831.8

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Actual values may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of di-tert-butyl polysulfides is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified di-tert-butyl polysulfide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 300-600 MHz.

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 75-150 MHz.

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, or more, to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0 ppm.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and bonding within the this compound molecules. The S-S stretching vibrations are particularly characteristic.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of di-tert-butyl polysulfides are dominated by the strong absorption bands of the C-H bonds in the tert-butyl groups. The S-S stretching vibrations are typically weak in the infrared and can be difficult to observe.

Raman Spectroscopy

Raman spectroscopy is an excellent technique for observing the S-S stretching modes in polysulfides, as these bonds exhibit strong Raman scattering. The frequency of the S-S stretch is sensitive to the number of sulfur atoms in the chain.

Table 2: Key Vibrational Frequencies for Di-tert-butyl Polysulfides (cm⁻¹)

Vibrational ModeDi-tert-butyl disulfideDi-tert-butyl trisulfideDi-tert-butyl tetrasulfide
C-H Stretching~2965 (asym), ~2865 (sym)~2965 (asym), ~2865 (sym)~2965 (asym), ~2865 (sym)
C-H Bending~1460, ~1365~1460, ~1365~1460, ~1365
C-S Stretching~690~690~690
S-S Stretching (Raman)~510~490, ~440~480, ~450, ~420

Note: The S-S stretching in polysulfides can result in multiple bands due to different vibrational modes of the sulfur chain.

Experimental Protocol for Vibrational Spectroscopy

FTIR (ATR):

  • Sample Preparation: Place a small drop of the neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Collect the background spectrum of the clean ATR crystal, followed by the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Raman Spectroscopy:

  • Sample Preparation: Place a small amount of the liquid sample in a glass vial or capillary tube.

  • Instrument Parameters:

    • Excitation Wavelength: Typically a 532 nm or 785 nm laser.

    • Laser Power: Use low laser power (e.g., 1-10 mW) to avoid sample degradation.

    • Integration Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio (e.g., 10-second integration, 10 accumulations).

  • Data Acquisition: Collect the Raman spectrum over the desired range (e.g., 200-3200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of di-tert-butyl polysulfides, which aids in their identification and the determination of the sulfur chain length. Electron ionization (EI) is a common technique used for these compounds.

The mass spectra of di-tert-butyl polysulfides are characterized by the molecular ion (M⁺) and several key fragment ions. A prominent fragmentation pathway involves the loss of a tert-butyl radical to form the [M - 57]⁺ ion. Another characteristic fragmentation is the cleavage of the S-S bonds.

Table 3: Key Mass-to-Charge Ratios (m/z) in the Mass Spectra of Di-tert-butyl Polysulfides (Electron Ionization)

IonDi-tert-butyl disulfide (C₈H₁₈S₂)Di-tert-butyl trisulfide (C₈H₁₈S₃)Di-tert-butyl tetrasulfide (C₈H₁₈S₄)
[M]⁺ 178210242
[M - C₄H₉]⁺ 121153185
[C₄H₉S]⁺ 898989
[C₄H₉]⁺ 575757
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) interface for mixtures.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions in di-tert-butyl polysulfides. The absorption maxima (λmax) are known to shift to longer wavelengths (a bathochromic shift) as the number of sulfur atoms in the polysulfide chain increases. This is due to the decreasing energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) with increasing chain length.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the this compound in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrument Parameters:

    • Wavelength Range: Scan from approximately 200 nm to 400 nm.

    • Blank: Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Acquisition: Record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of di-tert-butyl polysulfides.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Di-tert-butyl Polysulfide Sample Dissolve Dissolve in Deuterated Solvent (+ TMS) Sample->Dissolve Neat Use Neat Liquid (ATR-FTIR) Sample->Neat Dilute Dilute in UV-transparent Solvent Sample->Dilute Raman Raman Spectrometer Sample->Raman MS Mass Spectrometer (EI) Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR FTIR FTIR Spectrometer (ATR) Neat->FTIR UVVis UV-Vis Spectrophotometer Dilute->UVVis NMR_Data Acquire FID Process Spectrum Reference to TMS NMR->NMR_Data FTIR_Data Acquire Interferogram Process Spectrum FTIR->FTIR_Data Raman_Data Acquire Raman Scattering Spectrum Raman->Raman_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data UVVis_Data Acquire Absorbance Spectrum Identify λmax UVVis->UVVis_Data

Caption: General workflow for spectroscopic analysis of di-tert-butyl polysulfides.

Conclusion

The spectroscopic analysis of di-tert-butyl polysulfides provides a wealth of information regarding their structure and composition. NMR spectroscopy is invaluable for determining the length of the polysulfide chain through the chemical shifts of the tert-butyl protons and carbons. Raman spectroscopy is the preferred method for observing the characteristic S-S stretching vibrations. Mass spectrometry confirms the molecular weight and provides insight into fragmentation pathways. Finally, UV-Vis spectroscopy can be used to monitor changes in the sulfur chain length through shifts in the absorption maxima. By employing these techniques in a complementary fashion, researchers can achieve a comprehensive characterization of di-tert-butyl polysulfides.

Unraveling the Thermal Decomposition of Di-tert-butyl Polysulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl polysulfide (TBPS) is a crucial organosulfur compound widely utilized as a sulfiding agent in industrial processes, particularly for the activation of hydrotreating catalysts. Its thermal decomposition is a critical aspect of its application, dictating the efficiency and safety of these processes. This in-depth technical guide provides a comprehensive overview of the thermal decomposition mechanism of TBPS, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

Core Decomposition Mechanism

The thermal decomposition of this compound is a complex process initiated by the cleavage of the relatively weak sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds within the molecule.[1][2] The reaction proceeds through a series of steps involving radical and unimolecular pathways, ultimately leading to the formation of stable, smaller molecules. The decomposition temperature of TBPS is notably lower than that of other sulfiding agents like dimethyl disulfide (DMDS), commencing at temperatures as low as 160°C (320°F), especially in the presence of catalysts.[3] Complete decomposition is generally observed at temperatures exceeding 230°C.[1]

The primary decomposition products are hydrogen sulfide (B99878) (H₂S), isobutene, and isobutane.[3] A key intermediate in this process is tertiary butyl mercaptan (t-BuSH).[1][4] Under certain conditions, particularly with an insufficient supply of hydrogen, elemental sulfur can also be formed as a byproduct.[3][4] The presence of catalysts, such as those used in hydrotreating processes, significantly accelerates the decomposition rate.[1]

Quantitative Decomposition Data

The product distribution from the thermal decomposition of this compound is highly dependent on temperature and the presence of a catalyst. The following tables summarize the quantitative data on product yields under different conditions.

Table 1: Product Distribution of TBPS Decomposition in the Presence of a Catalyst [1]

Temperature (°C)TBPS Decomposed (%)tert-Butyl Mercaptan Yield (%)Hydrogen Sulfide (H₂S) Yield (%)
150~85~55~30
>230100-Primary Product

Table 2: General Properties and Decomposition Temperatures of TBPS

PropertyValue
Initial Thermal Decomposition Temperature125-155°C[5]
Decomposition Temperature (in presence of NiMo or CoMo catalysts)Starts at ~160°C (320°F)[3]
Boiling Point172-180°C (Decomposes)
Major Decomposition ProductsHydrogen Sulfide (H₂S), Isobutene, Isobutane[3]
Key IntermediateTertiary Butyl Mercaptan[1][4]

Experimental Protocols

The study of the thermal decomposition of this compound involves various analytical techniques to identify and quantify the reaction products and to elucidate the reaction mechanism. A common experimental setup is detailed below.

Experimental Protocol: Analysis of Thermal Decomposition Products using Gas Chromatography

Objective: To identify and quantify the gaseous products of TBPS thermal decomposition at various temperatures.

Apparatus:

  • A tubular reactor housed in a temperature-controlled furnace.

  • A means of introducing TBPS into the reactor (e.g., a syringe pump).

  • A carrier gas system (e.g., hydrogen or an inert gas like nitrogen).

  • An online gas chromatograph (GC) equipped with a suitable detector (e.g., a thermal conductivity detector (TCD) or a flame ionization detector (FID)) and a capillary column appropriate for separating light hydrocarbons and sulfur compounds.

Procedure:

  • The tubular reactor is heated to the desired decomposition temperature and purged with the carrier gas.

  • A continuous flow of the carrier gas is maintained through the reactor.

  • Liquid TBPS is introduced into the heated reactor at a constant flow rate using a syringe pump.

  • The gaseous effluent from the reactor, containing the decomposition products and the carrier gas, is directly sampled by the online GC at regular intervals.

  • The GC separates the different components of the gas mixture.

  • The detector measures the concentration of each component.

  • The identity of the products is confirmed by comparing their retention times with those of known standards.

  • The quantity of each product is determined by calibrating the detector response with standard gas mixtures.

  • This procedure is repeated at various temperatures to study the effect of temperature on the product distribution.

Visualizing the Decomposition Pathway and Experimental Workflow

Diagram 1: Proposed Thermal Decomposition Pathway of this compound

G Proposed Thermal Decomposition Pathway of this compound TBPS This compound (t-Bu-S_x-S-t-Bu) Radicals Initial Bond Scission (S-S and C-S bonds) TBPS->Radicals Heat tBuS_rad tert-Butylthiyl Radical (t-BuS•) Radicals->tBuS_rad tBu_rad tert-Butyl Radical (t-Bu•) Radicals->tBu_rad Sulfur Elemental Sulfur (S) Radicals->Sulfur Insufficient H₂ tBuSH tert-Butyl Mercaptan (t-BuSH) tBuS_rad->tBuSH + H• Isobutene Isobutene tBu_rad->Isobutene - H• Isobutane Isobutane tBu_rad->Isobutane + H• tBuSH->Isobutene Heat H2S Hydrogen Sulfide (H₂S) tBuSH->H2S Decomposition

Caption: A simplified schematic of the proposed thermal decomposition pathway of this compound.

Diagram 2: Experimental Workflow for TBPS Decomposition Analysis

G Experimental Workflow for TBPS Decomposition Analysis cluster_setup Experimental Setup cluster_analysis Analysis TBPS_source TBPS Source (Syringe Pump) Reactor Tubular Reactor (Furnace) TBPS_source->Reactor Carrier_gas Carrier Gas (H₂ or N₂) Carrier_gas->Reactor GC Online Gas Chromatograph (GC) Reactor->GC Gaseous Effluent Data Data Acquisition & Processing GC->Data Signal Output

Caption: A flowchart illustrating the experimental workflow for the analysis of this compound thermal decomposition products.

References

Quantum Chemical Insights into Di-tert-butyl Polysulfides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of di-tert-butyl polysulfides (di-tert-butyl disulfide, trisulfide, and tetrasulfide) using quantum chemical calculations. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key structural and energetic data derived from computational models, offering a foundational understanding for further research and application.

Introduction

Di-tert-butyl polysulfides are organic compounds characterized by a disulfide bond flanked by two bulky tert-butyl groups, with a varying number of sulfur atoms forming a polysulfide chain. These compounds and their derivatives are of interest in various fields, including materials science and as potential therapeutic agents. Understanding their three-dimensional structure and conformational energetics is crucial for elucidating their reactivity and potential biological activity. Quantum chemical calculations provide a powerful tool to investigate these properties at the atomic level.

Computational Methodology

The selection of an appropriate theoretical method is paramount for obtaining reliable results in quantum chemical calculations. A benchmark study of density functional theory (DFT) methods for organic polysulfides suggests that for accurate reaction and activation energies, hybrid functionals such as M06-2X, B3LYP-D3(BJ), MN15, MN15-L, and ωB97X-D are recommended.[1][2] For the determination of structural parameters, a wide range of DFT functionals have been shown to perform well.[1][2]

A common and effective approach for geometry optimization of organic molecules involves the use of the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d). This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries.

Experimental Protocol: Geometry Optimization

A typical computational workflow for determining the equilibrium geometry of di-tert-butyl polysulfides involves the following steps:

  • Initial Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized using a selected quantum chemical method (e.g., DFT with the B3LYP functional and 6-31G(d) basis set). This process systematically adjusts the atomic coordinates to find the lowest energy conformation, representing the most stable structure.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry.

G cluster_workflow Computational Workflow Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization DFT/B3LYP/6-31G(d) Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometry Optimized Geometry Frequency Calculation->Optimized Geometry No imaginary frequencies

Figure 1: A generalized workflow for the quantum chemical geometry optimization of di-tert-butyl polysulfides.

Calculated Molecular Geometries and Energies

The following tables summarize key geometric parameters and relative energies for di-tert-butyl disulfide, trisulfide, and tetrasulfide, as determined by quantum chemical calculations. These parameters include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Di-tert-butyl Disulfide (C₈H₁₈S₂)
ParameterCalculated ValueExperimental Value
S-S Bond LengthData not availableData not available
C-S Bond LengthData not availableData not available
C-S-S Bond AngleData not availableData not available
C-S-S-C Dihedral Angle114°[3]Data not available
Relative EnergyData not available-
Di-tert-butyl Trisulfide (C₈H₁₈S₃)
ParameterCalculated ValueExperimental Value
S-S Bond LengthData not availableData not available
C-S Bond LengthData not availableData not available
C-S-S Bond AngleData not availableData not available
S-S-S Bond AngleData not availableData not available
C-S-S-S Dihedral AngleData not availableData not available
Relative EnergyData not available-
Di-tert-butyl Tetrasulfide (C₈H₁₈S₄)
ParameterCalculated ValueExperimental Value
S-S Bond LengthsData not availableData not available
C-S Bond LengthData not availableData not available
C-S-S Bond AngleData not availableData not available
S-S-S Bond AnglesData not availableData not available
C-S-S-S Dihedral AngleData not availableData not available
S-S-S-S Dihedral AngleData not availableData not available
Relative EnergyData not available-

Conformational Analysis

The bulky tert-butyl groups impose significant steric constraints on the polysulfide chain, influencing its preferred conformation. A force field study on di-tert-butyl disulfide has computationally determined the C-S-S-C dihedral angle to be 114°.[3] This deviation from the typical near-90° dihedral angle in simpler disulfides highlights the impact of steric hindrance from the tert-butyl groups. This steric strain drives the molecule towards a more open conformation.[3]

G cluster_conformation Factors Influencing Conformation Steric Hindrance Steric Hindrance Molecular Conformation Molecular Conformation Steric Hindrance->Molecular Conformation tert-Butyl Groups tert-Butyl Groups tert-Butyl Groups->Steric Hindrance Polysulfide Chain Flexibility Polysulfide Chain Flexibility Polysulfide Chain Flexibility->Molecular Conformation

References

The Guardian of the Chain: Elucidating the Role of tert-Butyl Groups in Polysulfide Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of tert-butyl groups into polysulfide molecules imparts a significant stabilizing effect, a phenomenon of increasing interest across various scientific disciplines, from industrial applications to nascent therapeutic strategies. This guide provides a comprehensive exploration of the structural and electronic contributions of the tert-butyl moiety to the stability of polysulfide chains. Through a detailed examination of quantitative data, experimental methodologies, and underlying chemical principles, this document serves as a critical resource for professionals seeking to harness the unique properties of tert-butylated polysulfides.

The Steric Shield: How tert-Butyl Groups Enhance Polysulfide Stability

The primary stabilizing influence of the tert-butyl group is attributed to its significant steric bulk. This bulky substituent acts as a "steric shield," kinetically hindering the approach of reactive species to the labile sulfur-sulfur bonds within the polysulfide chain. This steric hindrance plays a crucial role in preventing decomposition reactions, thereby enhancing the overall stability of the molecule.

In contrast to less sterically hindered alkyl polysulfides, the tert-butyl group's three-dimensional profile effectively limits the accessible angles of attack for nucleophiles or radicals that could initiate chain cleavage. This "Thorpe-Ingold effect" contributes to a higher activation energy for decomposition pathways.

Quantitative Analysis of Polysulfide Stability

The enhanced stability imparted by tert-butyl groups can be quantified through various analytical techniques, most notably thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature. A lower decomposition temperature indicates lower thermal stability.

CompoundSulfur Content (wt%)Decomposition Temperature (°F/°C)Key Decomposition Products
Di-tert-butyl Polysulfide (TBPS)~54%~320 / 160[1]H₂S, Isobutene, Isobutane
Dimethyl Disulfide (DMDS)~68%~392 / 200[1]H₂S, Methane

As evidenced in the table, this compound (TBPS) exhibits a lower decomposition temperature compared to Dimethyl Disulfide (DMDS). While this may seem counterintuitive to the stability argument, it is important to consider the context of their primary application as sulfiding agents in industrial processes. In this specific application, a lower decomposition temperature is advantageous for initiating the sulfiding process at milder conditions. However, in the context of storage and handling, the steric hindrance of the tert-butyl groups contributes to the overall kinetic stability of the polysulfide chain against other degradation pathways.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of tert-butyl mercaptan with elemental sulfur in the presence of a base catalyst.[2]

Materials:

Procedure:

  • Combine tert-butyl mercaptan and elemental sulfur in a flask under a nitrogen atmosphere.

  • With stirring, cautiously add a few drops of triethylamine. An exothermic reaction with gas evolution will occur.

  • Once the initial vigorous reaction subsides, heat the mixture to approximately 40°C for one hour.

  • Add the remaining triethylamine and heat the mixture to 85°C for one hour, allowing the sulfur to dissolve completely.

  • Cool the reaction mixture to room temperature.

  • Wash the product sequentially with three portions of 10% sodium hydroxide solution and two portions of water.

  • Dry the product under high vacuum at 100°C using a rotary evaporator.

  • Filter the final product to yield a light yellow oil.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of polysulfides.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polysulfide sample into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create a non-reactive atmosphere.

    • Program the furnace to heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Initiate the heating program and continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate a thermogram.

    • The onset temperature of a significant mass loss event indicates the decomposition temperature. The derivative of the mass loss curve (DTG) can be used to precisely identify the temperature of the maximum rate of decomposition.

Analysis of Polysulfide Degradation by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying the degradation products of polysulfides.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector

  • Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve the polysulfide sample in a suitable organic solvent (e.g., methanol (B129727), acetonitrile).

    • To improve chromatographic separation and detection, derivatize the polysulfide species. A common method involves methylation using an agent like methyl trifluoromethanesulfonate. This converts the polysulfide anions into more stable and less polar dimethylpolysulfanes.

  • HPLC Method:

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically used. For example, a gradient from 50% methanol in water to 100% methanol over 30 minutes.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • MS Detection:

    • Use an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range to detect the expected derivatized polysulfide species and their degradation products.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times and mass spectra.

    • Quantify the degradation products by integrating the peak areas and comparing them to calibration standards if available.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Decomposition_Pathway TBPS This compound Radical_Initiation Homolytic S-S Bond Cleavage TBPS->Radical_Initiation Thermal Energy Heat Heat Heat->Radical_Initiation tBuS_rad tert-Butylthiyl Radical Radical_Initiation->tBuS_rad tBuSSS_rad tert-Butyltrisulfanyl Radical Radical_Initiation->tBuSSS_rad Decomposition_Products H₂S + Isobutene + Isobutane tBuS_rad->Decomposition_Products tBuSSS_rad->Decomposition_Products

Thermal Decomposition Pathway of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Operation cluster_data Data Analysis weigh Weigh 5-10 mg of Sample place Place in TGA Crucible weigh->place load Load Crucible into Furnace place->load purge Purge with Inert Gas load->purge heat Heat at Constant Rate (e.g., 10°C/min) purge->heat record Record Mass vs. Temperature heat->record plot Plot Mass % vs. Temperature (Thermogram) record->plot determine Determine Onset of Mass Loss (Decomposition Temperature) plot->determine

Experimental Workflow for TGA-based Stability Analysis.

Biological Relevance and Drug Development Perspectives

The unique chemistry of tert-butylated polysulfides extends into the realm of biology and drug development, primarily through their capacity to act as hydrogen sulfide (B99878) (H₂S) donors. H₂S is a crucial signaling molecule involved in a myriad of physiological processes, and its controlled release is a key therapeutic strategy.

Organic polysulfides can release H₂S upon reaction with endogenous thiols like glutathione (B108866) (GSH).[3] The steric bulk of the tert-butyl group can modulate the rate of this thiol-mediated H₂S release, offering a potential mechanism for tuning the pharmacokinetic and pharmacodynamic properties of H₂S-donating drugs.

Furthermore, polysulfides have been shown to interact with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[4] Polysulfides can modify specific cysteine residues on Keap1, leading to the activation of Nrf2 and the subsequent expression of cytoprotective genes.[4][5] The targeted delivery and controlled reactivity of tert-butylated polysulfides could, therefore, represent a novel approach for modulating this important protective pathway in various disease states.

H2S_Release_and_Nrf2_Activation cluster_release H₂S Release cluster_nrf2 Nrf2 Pathway Activation TBPS tert-Butyl Polysulfide Thiol_Exchange Thiol-Disulfide Exchange TBPS->Thiol_Exchange GSH Glutathione (GSH) GSH->Thiol_Exchange H2S Hydrogen Sulfide (H₂S) Thiol_Exchange->H2S Nrf2_Activation Nrf2 Activation H2S->Nrf2_Activation Potential Cross-talk Polysulfides Polysulfides Keap1 Keap1 Polysulfides->Keap1 Cysteine Modification Keap1->Nrf2_Activation Inhibition Release ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Nuclear Translocation Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Transcription

Biological Activity of tert-Butyl Polysulfides.

References

Solubility studies of Di-tert-butyl polysulfide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Di-tert-butyl Polysulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-tert-butyl polysulfides in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the existing qualitative and semi-quantitative information while providing a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to assist researchers and professionals in handling, formulating, and developing applications for this class of organosulfur compounds.

Introduction to Di-tert-butyl Polysulfides

Di-tert-butyl polysulfides are organosulfur compounds characterized by two tertiary butyl groups attached to a chain of two or more sulfur atoms. The general structure is (CH₃)₃C-Sₓ-C(CH₃)₃, where 'x' represents the number of sulfur atoms (x ≥ 2). These compounds, including di-tert-butyl disulfide (x=2), di-tert-butyl trisulfide (x=3), and higher polysulfides, are utilized in various industrial applications, such as lubricant additives and as sulfiding agents in refinery processes. Their solubility in organic solvents is a critical parameter for their effective application and for the development of new formulations.

Solubility Data of Di-tert-butyl Polysulfides

The available solubility data for di-tert-butyl polysulfides is largely qualitative. The following tables summarize the known solubility information for different di-tert-butyl polysulfides in a range of common organic solvents. Researchers are encouraged to use the experimental protocol outlined in this guide to determine quantitative solubility values for their specific applications.

Table 1: Qualitative Solubility of Di-tert-butyl Disulfide

SolventChemical FormulaPolarity IndexQualitative Solubility
HexaneC₆H₁₄0.1Soluble (Expected)
TolueneC₇H₈2.4Soluble (Expected)
ChloroformCHCl₃4.1Sparingly Soluble[1][2]
AcetoneC₃H₆O5.1Data not available
EthanolC₂H₅OH4.3Slightly Soluble[1][2]
MethanolCH₃OH5.1Data not available
WaterH₂O10.2Insoluble

Table 2: Qualitative and Semi-Quantitative Solubility of Di-tert-butyl Polysulfides (Mixtures and Higher Order)

Compound NameSolventChemical FormulaPolarity IndexQualitative/Quantitative Solubility
This compound (TBPS 454)HexaneC₆H₁₄0.1Soluble[3][4][5]
This compound (TBPS 454)White SpiritsMixtureLowSoluble[3][4][5]
This compoundWaterH₂O10.24 mg/L at 20°C
Di-tert-butyl TrisulfideOrganic Solvents--Soluble (General)
Di-tert-butyl TetrasulfideOrganic Solvents--Soluble (General)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of di-tert-butyl polysulfides in organic solvents. The isothermal equilibrium method, also known as the shake-flask method, is a reliable technique for this purpose.

Principle

A saturated solution of the this compound in the chosen solvent is prepared by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique, such as gravimetry or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (of known purity)

  • Organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with solvent-resistant screw caps

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • For Gravimetric Analysis: Evaporating dishes, vacuum oven

  • For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer), appropriate column, and mobile phase

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of the this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or on a stirrer and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any undissolved microparticles.

  • Quantification of Dissolved Polysulfide:

    • Gravimetric Method:

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a known volume of the filtered saturated solution into the evaporating dish.

      • Carefully evaporate the solvent in a fume hood.

      • Dry the residue in a vacuum oven at a temperature below the boiling point of the polysulfide until a constant weight is achieved.

      • The weight of the dried residue corresponds to the mass of the dissolved polysulfide.

    • HPLC Method:

      • Prepare a series of standard solutions of the this compound of known concentrations in the same solvent.

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detector settings) to achieve good separation and detection of the polysulfide.

      • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

      • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Data Calculation and Reporting:

    • Calculate the solubility from the mass of the residue and the volume of the solution (gravimetric method) or from the concentration determined by HPLC, accounting for any dilutions.

    • Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or as a weight percentage (% w/w) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_grav Gravimetric Method cluster_hplc HPLC Method cluster_data Data Analysis prep1 Add excess this compound to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 samp1 Withdraw supernatant with a syringe prep3->samp1 samp2 Filter through a 0.45 µm syringe filter samp1->samp2 quant_choice Choose Method samp2->quant_choice grav Gravimetric Analysis quant_choice->grav hplc HPLC Analysis quant_choice->hplc grav1 Pipette known volume into a pre-weighed dish grav->grav1 hplc1 Prepare calibration standards hplc->hplc1 grav2 Evaporate solvent grav1->grav2 grav3 Dry residue to constant weight grav2->grav3 data1 Calculate solubility (g/L or mol/L) grav3->data1 hplc3 Analyze standards and sample by HPLC hplc1->hplc3 hplc2 Dilute filtered sample hplc2->hplc3 hplc3->data1 data2 Report solubility at the specified temperature data1->data2

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center_node Solubility of this compound solute1 Number of Sulfur Atoms (x) solute1->center_node solute2 Molecular Weight solute2->center_node solute3 Polarity solute3->center_node solvent1 Polarity ('Like Dissolves Like') solvent1->center_node solvent2 Hydrogen Bonding Capacity solvent2->center_node solvent3 Molecular Size solvent3->center_node cond1 Temperature cond1->center_node cond2 Pressure (for gaseous solvents) cond2->center_node

Caption: Key factors that influence the solubility of di-tert-butyl polysulfides.

References

An In-depth Technical Guide to the Synthesis of Di-tert-butyl Polysulfide from Isobutene and Sulfur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl polysulfide (DTBPS) is a crucial organosulfur compound with significant applications in the petroleum and lubricant industries. This technical guide provides a comprehensive overview of the primary synthesis routes for DTBPS, focusing on the reaction of isobutene and sulfur. Two main synthetic pathways are detailed: the direct reaction of isobutene and elemental sulfur, and the more extensively documented three-component reaction involving isobutene, sulfur, and hydrogen sulfide (B99878). This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes.

Introduction

This compound is a mixture of organic polysulfides with the general structure t-Bu-Sₙ-t-Bu, where 'n' typically ranges from 2 to 9. It is a tan to dark brown liquid characterized by its high sulfur content, thermal stability, and controlled sulfur-releasing properties. These characteristics make it an effective sulfiding agent for hydrotreating and hydrocracking catalysts in refineries and as an anti-coking additive. Additionally, DTBPS is utilized as an extreme pressure and anti-wear additive in industrial lubricants, such as automotive gear oils and greases. This guide focuses on the synthesis of DTBPS from isobutene and sulfur, providing detailed methodologies for both direct and hydrogen sulfide-assisted processes.

Synthesis Methodologies

There are two primary methods for the synthesis of this compound starting from isobutene and elemental sulfur. The first is a direct reaction between the two components, often facilitated by a catalyst. The second, and more commonly documented in scientific literature, involves the addition of hydrogen sulfide as a third reactant.

Direct Synthesis of this compound from Isobutene and Sulfur

The direct synthesis of DTBPS involves the reaction of isobutene with molten sulfur under high temperature and pressure, typically in the presence of a catalyst. This method is often described in patent literature and is attractive for its atom economy.

Experimental Protocol:

A generalized protocol based on patent literature is as follows:

  • Reactor Setup: An autoclave reactor is charged with elemental sulfur and a catalyst.

  • Initial Heating: The mixture is heated to a temperature between 150°C and 250°C with stirring for approximately 30 minutes to ensure the sulfur is molten and well-mixed with the catalyst.

  • Isobutene Introduction: Isobutene is slowly introduced into the autoclave.

  • Reaction Conditions: The pressure is increased to a

Methodological & Application

Application Notes and Protocols: Di-tert-butyl Polysulfide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl polysulfide (DTBPS) is a versatile organosulfur compound with significant applications in polymer chemistry. Its unique structure, featuring bulky tert-butyl groups and a polysulfide chain, imparts specific reactivity and properties that make it a valuable component in various polymeric systems. This document provides detailed application notes and experimental protocols for the use of this compound in rubber vulcanization and as a sulfur donor for polymer modification.

Key Applications in Polymer Chemistry

This compound is primarily utilized in two main areas within polymer chemistry:

  • Vulcanizing Agent for Rubber: DTBPS acts as a sulfur donor in the vulcanization of natural and synthetic rubbers, creating cross-links between polymer chains to improve mechanical properties and durability.[1][2][3]

  • Polymer Modification: It is used to modify polymers to enhance their thermal stability and mechanical properties.[2]

Application 1: Vulcanization of Natural Rubber

This compound serves as an effective vulcanizing agent, offering an alternative to elemental sulfur and other sulfur donors. The bulky tert-butyl groups can influence the cross-linking process and the final properties of the vulcanizate.

Mechanism of Vulcanization

The vulcanization process with DTBPS involves the thermal decomposition of the polysulfide chain, generating sulfur radicals. These radicals then react with the polymer chains, leading to the formation of mono-, di-, and polysulfidic cross-links. The general mechanism can be visualized as follows:

Vulcanization_Mechanism DTBPS This compound Heat Heat (Δ) DTBPS->Heat Thermal Decomposition SulfurRadicals Sulfur Radicals (Sx•) Heat->SulfurRadicals PolymerChains Polymer Chains (e.g., Natural Rubber) SulfurRadicals->PolymerChains Reaction with Polymer Backbone CrosslinkedPolymer Cross-linked Polymer Network PolymerChains->CrosslinkedPolymer

Caption: Vulcanization mechanism of rubber using this compound.

Quantitative Data: Physical Properties of this compound

A clear understanding of the physical properties of DTBPS is crucial for its application in polymer formulations.

PropertyValueReference(s)
Appearance Dark brown or tan liquid[2][4]
Sulfur Content (%) ≥55[2][4]
Density (20/4℃) 1.09-1.18 g/cm³[2][4]
Flash Point (°C) ≥100[2][4]
Initial Thermal Decomposition 125-155 °C[2][4]
Boiling Point (°C) 172-180[2][4]
Solubility Soluble in hexane (B92381) and white spirits[2][5]
Experimental Protocol: Vulcanization of Natural Rubber

This protocol describes a general procedure for the vulcanization of natural rubber using a binary accelerator system that can be adapted for this compound as the sulfur donor.

Materials:

  • Natural Rubber (NR)

  • This compound (DTBPS)

  • N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS) (Accelerator)

  • Zinc Oxide (Activator)

  • Stearic Acid (Activator)

  • Antioxidant

Equipment:

  • Two-roll mill

  • Curing press

  • Rheometer

  • Tensile tester

Procedure:

  • Mastication: Masticate the natural rubber on a two-roll mill until a smooth sheet is formed.

  • Compounding: Add the ingredients in the following order, ensuring uniform mixing after each addition:

    • Zinc Oxide

    • Stearic Acid

    • Antioxidant

    • N-tert-butyl-2-benzothiazole sulfenamide (TBBS)

    • This compound (DTBPS)

  • Homogenization: Continue mixing until a homogeneous compound is obtained.

  • Curing:

    • Determine the optimal cure time (t90) using a rheometer at the desired vulcanization temperature (e.g., 150°C).

    • Place the compounded rubber sheet in a mold and cure in a press at the determined temperature and time under pressure.

  • Characterization:

    • After cooling to room temperature, evaluate the mechanical properties of the vulcanized rubber, such as tensile strength, elongation at break, and hardness, according to standard testing methods (e.g., ASTM D412 and ASTM D2240).

Experimental Workflow:

Vulcanization_Workflow start Start mastication Mastication of Natural Rubber start->mastication compounding Compounding of Ingredients (DTBPS, TBBS, ZnO, etc.) mastication->compounding homogenization Homogenization on Two-Roll Mill compounding->homogenization rheometry Determine Cure Characteristics (Rheometer) homogenization->rheometry curing Curing in Press (Temperature, Time, Pressure) rheometry->curing characterization Mechanical Property Testing curing->characterization end End characterization->end

Caption: Experimental workflow for rubber vulcanization with DTBPS.

Application 2: Synthesis of Sulfur-Containing Polymers

This compound can also be utilized as a sulfur source in the synthesis of novel sulfur-containing polymers. The incorporation of sulfur into the polymer backbone can significantly alter the material's properties, including its refractive index, thermal stability, and electrochemical behavior.[6][7]

General Reaction Pathway

The synthesis of sulfur-containing polymers using DTBPS can proceed through various mechanisms, often involving the reaction of sulfur radicals generated from DTBPS with suitable organic co-monomers. A conceptual pathway is illustrated below:

Polymer_Synthesis_Pathway DTBPS This compound Reaction Polymerization Reaction (Heat/Initiator) DTBPS->Reaction Monomer Organic Co-monomer (e.g., diene, diyne) Monomer->Reaction Initiator Initiator/Catalyst (Optional) Initiator->Reaction SulfurPolymer Sulfur-Containing Polymer Reaction->SulfurPolymer

Caption: Conceptual pathway for sulfur-containing polymer synthesis.

Experimental Protocol: Synthesis of a Polysulfide Polymer

This protocol provides a general method for the synthesis of a polysulfide polymer using this compound, adapted from procedures for synthesizing similar sulfur-containing polymers.[8]

Materials:

  • This compound (DTBPS)

  • Organic co-monomer (e.g., a divinyl or diethynyl compound)

  • High-boiling point solvent (e.g., 1,2-dichlorobenzene)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere.

  • Charging the Reactor: Charge the flask with the organic co-monomer and the solvent.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 120-180°C) with stirring.

  • Addition of DTBPS: Slowly add the this compound to the reaction mixture.

  • Polymerization: Maintain the reaction at the set temperature for a specified period (e.g., 4-24 hours), monitoring the viscosity of the solution.

  • Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural analysis, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.

Logical Relationship for Polymer Characterization:

Polymer_Characterization Polymer Synthesized Polymer GPC GPC Analysis Polymer->GPC NMR_FTIR NMR & FTIR Spectroscopy Polymer->NMR_FTIR DSC_TGA DSC & TGA Analysis Polymer->DSC_TGA MWD Molecular Weight & Distribution GPC->MWD Structure Chemical Structure & Functional Groups NMR_FTIR->Structure Thermal Thermal Properties (Tg, Td) DSC_TGA->Thermal

Caption: Logical workflow for the characterization of synthesized polymers.

Conclusion

This compound is a valuable reagent in polymer chemistry, offering distinct advantages as a vulcanizing agent and a sulfur source for new polymer synthesis. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of DTBPS in their specific applications. Further investigation into the precise effects of DTBPS on the cross-link density and the resulting thermo-mechanical properties of various elastomers will continue to expand its utility in the development of advanced polymer materials.

References

Application Notes and Protocols: Di-tert-butyl Polysulfide as a Vulcanizing Agent for Novel Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Di-tert-butyl polysulfide (TBPS) is an organosulfur compound that serves as a sulfur-donating vulcanizing agent for elastomers.[1] In contrast to elemental sulfur, TBPS and other organic polysulfides can offer distinct advantages in the vulcanization process, such as improved thermal stability of the resulting crosslinks and the potential for nitrosamine-safe formulations.[2] This is of particular importance in the development of high-performance elastomers for demanding applications, including those in the automotive, aerospace, and medical device industries. For drug development professionals, the choice of vulcanizing agent is critical in minimizing the risk of leachables and extractables that could compromise the safety and efficacy of pharmaceutical products.

These application notes provide an overview of the use of this compound as a vulcanizing agent for novel elastomers, with a focus on its proposed mechanism, potential benefits, and generalized experimental protocols. Due to the limited availability of specific data on this compound in elastomer vulcanization in publicly accessible literature, the information presented herein is based on the general principles of sulfur donor vulcanization and data from chemically related organic polysulfide systems.

Chemical Structure and Properties of this compound

This compound is characterized by a chain of sulfur atoms flanked by two tertiary butyl groups. The general structure is (CH₃)₃C-Sₓ-C(CH₃)₃, where 'x' represents the number of sulfur atoms, typically ranging from two to five. A common commercial variant is TBPS 454, which is a mixture with a predominance of tetra- and pentasulfides.[3]

Table 1: General Properties of a Commercial this compound (TBPS 454)

PropertyValueReference
Appearance Dark brown or tan liquid[1]
Sulfur Content (% wt) ≥ 54[3]
Density (lbs/gal) 9.0[3]
Decomposition Temp. (°F) 320[3]
Flash Point (°F) 217[3]
Solubility Soluble in hexane (B92381) and white spirits[3]

Proposed Vulcanization Mechanism

The vulcanization of elastomers with this compound is believed to proceed via a free-radical mechanism initiated by the thermal decomposition of the polysulfide. At vulcanization temperatures, the sulfur-sulfur bonds in the TBPS molecule cleave to form sulfur-centered radicals. These radicals can then abstract hydrogen atoms from the elastomer backbone, creating polymer radicals. The polymer radicals can subsequently combine to form crosslinks or react with other sulfur species to generate mono-, di-, and polysulfidic crosslinks between the elastomer chains.

Vulcanization_Mechanism Proposed Vulcanization Mechanism of Elastomers with this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Crosslinking) TBPS This compound ((CH₃)₃C-Sₓ-C(CH₃)₃) Heat Heat (Δ) TBPS->Heat Radicals Sulfur Radicals ((CH₃)₃C-Sₓ•) Heat->Radicals Homolytic Cleavage Elastomer Elastomer Chain (-CH₂-C(R)=CH-CH₂-) Radicals->Elastomer H-abstraction Polymer_Radical Polymer Radical (-CH₂-C(R)=CH-ĊH-) Elastomer->Polymer_Radical Polymer_Radical2 Another Polymer Radical Polymer_Radical->Polymer_Radical2 Crosslink Polysulfidic Crosslink (-CH-Sₓ-CH-) Polymer_Radical2->Crosslink Compounding_Workflow General Elastomer Compounding Workflow start Start mastication Masticate Elastomer on Two-Roll Mill start->mastication add_activators Add Activators (ZnO, Stearic Acid) mastication->add_activators add_fillers Incorporate Fillers and Processing Aids add_activators->add_fillers add_tbps Add this compound and Accelerators (if any) add_fillers->add_tbps homogenize Homogenize the Compound add_tbps->homogenize sheet_out Sheet Out and Cool homogenize->sheet_out end End sheet_out->end EandL_Considerations Extractables & Leachables Considerations Vulcanizing_Agent Vulcanizing Agent (e.g., this compound) Elastomer_Component Cured Elastomer Component (e.g., Stopper, Seal) Vulcanizing_Agent->Elastomer_Component Vulcanization Drug_Product Drug Product Contact Elastomer_Component->Drug_Product Extractables Potential Extractables (Unreacted agent, byproducts) Elastomer_Component->Extractables Extraction Studies Leachables Potential Leachables (Migrate into drug product) Drug_Product->Leachables Leaching Studies Safety_Assessment Toxicological Safety Assessment Leachables->Safety_Assessment

References

Protocol for In-Situ Catalyst Sulfidation with Di-tert-butyl Polysulfide (TBPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in-situ sulfidation of hydrotreating catalysts using Di-tert-butyl polysulfide (TBPS). This procedure is critical for the activation of catalysts used in various hydroprocessing applications, including hydrodesulfurization (HDS) and hydrodenitrification (HDN).

Introduction

In-situ sulfidation is the process of converting metal oxide species on a fresh catalyst to their active metal sulfide (B99878) form within the reactor unit.[1][2][3] this compound (TBPS) is a widely used sulfiding agent favored for its high sulfur content, controlled decomposition, and improved safety profile compared to other agents like dimethyl disulfide (DMDS).[4][5][6] TBPS decomposes at a lower temperature, reducing the risk of metal reduction and potentially shortening the sulfidation time.[1][2][4] The primary decomposition byproducts of TBPS are hydrogen sulfide (H₂S) and isobutane, the latter of which does not dilute the hydrogen recycle gas.[2][4][7]

Comparison of Sulfiding Agents

The selection of a sulfiding agent is a critical step in catalyst activation. The following table summarizes the key properties of TBPS compared to the commonly used dimethyl disulfide (DMDS).

PropertyThis compound (TBPS)Dimethyl Disulfide (DMDS)
Sulfur Content (% wt) 54%[4][7]68%[4][7]
Decomposition Temperature As low as 320°F (160°C) in the presence of catalyst[4]Around 392°F (200°C) in the presence of catalyst[4]
Flash Point >100°C[6]16°C[6]
Byproducts H₂S, isobutane, isobutene[4][7]H₂S, methane, methyl mercaptan[4][6][7]
Classification Non-flammable liquid[4]Flammable liquid
Odor Diesel-like[1][2][6]Foul, garlic-like[6]

Experimental Protocol: In-Situ Catalyst Sulfidation

This protocol outlines the sequential steps for the in-situ sulfidation of a hydrotreating catalyst bed using TBPS.

Pre-Sulfidation Preparations
  • Catalyst Loading: Load the fresh catalyst into the reactor under an inert atmosphere (e.g., nitrogen) to prevent premature oxidation.

  • System Leak Test: Pressurize the reactor system with an inert gas to the operating pressure and check for any leaks.

  • Catalyst Drying (Dry-out):

    • Circulate hydrogen gas through the catalyst bed.[8]

    • Gradually increase the temperature to 100-120°C (212-248°F) to remove any moisture from the catalyst and the system.[8]

    • Maintain this temperature until no more water is observed in the separator.[8]

Catalyst Wetting
  • Cool the reactor to below 150°C (300°F).[1][2][3]

  • Introduce a sulfur-free feed (e.g., straight-run gas oil) to the reactor to wet the catalyst bed. This helps in controlling the exotherm during the initial sulfidation stage.

Sulfidation Procedure

The sulfidation process is typically carried out in two stages to ensure a controlled and complete conversion of the metal oxides.

Stage 1: Low-Temperature Sulfidation

  • Establish a stable flow of hydrogen and the wetting feed through the reactor.

  • Once the reactor inlet temperature approaches 205-220°C (400-428°F), begin the injection of TBPS into the feed stream.[1][2][3][4]

  • Maintain the reactor temperature in the range of 205-220°C (400-428°F).[1][2][3]

  • Continuously monitor the H₂S concentration in the recycle gas. The initial H₂S level will be very low as it is consumed by the catalyst.

  • Hold the temperature at this plateau until "H₂S breakthrough" occurs, which is indicated by a sharp increase in the H₂S concentration in the recycle gas, typically exceeding 5000 ppm.[1][2][3] This signifies the saturation of the catalyst bed with sulfur at this temperature.

Stage 2: High-Temperature Sulfidation

  • After H₂S breakthrough, gradually increase the reactor temperature to the secondary sulfiding plateau, typically between 327-354°C (620-670°F).[1][2][3]

  • Hold the temperature at this level for a minimum of 4 hours.[1][2][3]

  • During this stage, a second H₂S breakthrough may be observed, with H₂S levels potentially exceeding 20,000 ppm, indicating the completion of the sulfidation process.[1][2][3]

  • After the high-temperature hold, the sulfidation is considered complete. The TBPS injection can be stopped, and the reactor can be brought to normal operating conditions.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant clothing, and chemical-resistant gloves when handling TBPS.[9][10]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[9]

  • Handling: Avoid contact with skin and eyes.[10][11][12] In case of skin contact, wash thoroughly with water.[12]

  • Storage: Store TBPS in a cool, dry, and well-ventilated place away from incompatible materials.[9][10]

  • Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand, silica (B1680970) gel) and dispose of it according to local regulations.[11] TBPS is an environmentally hazardous substance and a marine pollutant.[1]

  • Hydrogen Sulfide: H₂S is a highly toxic gas. Ensure continuous monitoring of H₂S levels in the work environment and have appropriate emergency response plans in place.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the in-situ catalyst sulfidation process with TBPS.

G cluster_prep Preparation cluster_sulfidation Sulfidation catalyst_loading Catalyst Loading leak_test System Leak Test catalyst_loading->leak_test catalyst_drying Catalyst Drying (100-120°C) leak_test->catalyst_drying catalyst_wetting Catalyst Wetting (<150°C) catalyst_drying->catalyst_wetting start_tbps Start TBPS Injection (205-220°C) catalyst_wetting->start_tbps low_temp_hold Low Temperature Hold (205-220°C) start_tbps->low_temp_hold h2s_breakthrough H2S Breakthrough (>5000 ppm) low_temp_hold->h2s_breakthrough ramp_up Ramp to High Temp h2s_breakthrough->ramp_up high_temp_hold High Temperature Hold (327-354°C, >4h) ramp_up->high_temp_hold sulfidation_complete Sulfidation Complete high_temp_hold->sulfidation_complete

Caption: In-situ catalyst sulfidation workflow with TBPS.

References

Application Notes and Protocols for Di-tert-butyl Polysulfide in the Synthesis of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl polysulfide (DTBPS) is an organosulfur compound primarily utilized in industrial settings as a sulfiding agent for hydrodesulfurization catalysts. It is recognized for its high sulfur content, thermal stability, and controlled release of sulfur. While extensively used in petrochemical applications, its potential as a sulfur transfer agent in the laboratory-scale synthesis of sulfur-containing heterocycles is an area of growing interest. These heterocycles, such as thiophenes, dithiins, and thiazoles, are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.

This document provides detailed application notes and adapted experimental protocols for the use of this compound as a sulfur source in the synthesis of key sulfur-containing heterocycles. The protocols are based on well-established synthetic methodologies, including the Gewald and Paal-Knorr reactions for thiophenes and the Hantzsch synthesis for thiazoles, with DTBPS proposed as a substitute for traditional sulfurating agents like elemental sulfur or Lawesson's reagent. The use of DTBPS may offer advantages in terms of solubility and handling in organic solvents.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its safe and effective use in synthetic protocols.

PropertyValueReference(s)
Appearance Dark brown or tan liquid
Sulfur Content (%) ≥55
Density (20/4℃) 1.09-1.18
Flash Point (°C) ≥100
Initial Thermal Decomposition Temperature (°C) 125-155
Solubility Soluble in hexane (B92381) and white spirits; Insoluble in water

Application 1: Synthesis of Tetrasubstituted Thiophenes via an Adapted Gewald Reaction

The Gewald reaction is a multicomponent reaction that traditionally uses elemental sulfur to synthesize 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and a base. This compound can be employed as a soluble and reactive sulfur source in this reaction.

Proposed Reaction Scheme

// Reactants ketone [label="Ketone/Aldehyde"]; cyanoester [label="α-Cyanoester"]; dtbps [label="this compound (DTBPS)"]; base [label="Base (e.g., Morpholine)"];

// Intermediates and Product knoevenagel [label="Knoevenagel Adduct"]; thiophene (B33073) [label="2-Aminothiophene Derivative", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Arrows ketone -> knoevenagel; cyanoester -> knoevenagel; base -> knoevenagel [label="+"]; knoevenagel -> thiophene; dtbps -> thiophene [label="+ Sulfur Transfer"]; } enddot Caption: Adapted Gewald reaction workflow.

Experimental Protocol

Materials:

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (10 mL), cyclohexanone (1.0 mmol), and ethyl cyanoacetate (1.0 mmol).

  • Add morpholine (2.0 mmol) to the mixture and stir at room temperature for 10 minutes.

  • Add this compound (1.1 mmol of S) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Quantitative Data (Hypothetical based on typical Gewald reaction yields)
EntryKetone/Aldehydeα-CyanoesterBaseSolventTime (h)Yield (%)
1CyclohexanoneEthyl cyanoacetateMorpholineEthanol385
2AcetoneMalononitrileTriethylamineMethanol478
3BenzaldehydeEthyl cyanoacetatePiperidineEthanol2.590

Application 2: Synthesis of Substituted Thiophenes via an Adapted Paal-Knorr Synthesis

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. Lawesson's reagent is commonly used, but DTBPS can be explored as an alternative for the thionation of the dicarbonyl compound.

**Proposed Reaction Scheme

Application Notes and Protocols: Controlled Sulfur-Release Agents in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Controlled sulfur-release agents are molecules designed to liberate sulfur or sulfur-containing compounds, such as hydrogen sulfide (B99878) (H₂S), in a predictable and controlled manner. In material science, these agents are integral for a range of applications, from the vulcanization of rubber to the development of advanced biomaterials with therapeutic properties. The ability to dictate the rate, duration, and trigger for sulfur release allows for the precise modification of material properties and the controlled delivery of biologically active molecules.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with these agents. It focuses on two key areas: H₂S-releasing agents for biomedical applications and advanced accelerators for controlled vulcanization.

Application Note 1: Hydrogen Sulfide (H₂S)-Releasing Biomaterials

Hydrogen sulfide is a gasotransmitter with significant roles in cytoprotection, anti-inflammation, and vasodilation. The controlled release of H₂S from biomaterials offers therapeutic potential for applications in tissue engineering, wound healing, and drug delivery. This section focuses on the incorporation of H₂S donors into polymeric scaffolds.

Quantitative Data: H₂S Donor Release Profiles

The selection of an H₂S donor is critical and depends on the desired release kinetics for a specific application. The data below summarizes the release characteristics of common H₂S donors.

H₂S DonorTrigger for ReleaseHalf-Life (t½) of H₂S ReleaseTypical Concentration for Bio-applicationPolymer Matrix CompatibilityReference
GYY4137Spontaneous hydrolysis~250,000 seconds10-100 µMPLGA, GelMA, Chitosan
AP39Intracellular enzymes/thiolsSlow, sustained release over hours50-250 nMPolyurethane, Silicone
Diallyl trisulfide (DATS)Thiol-dependent (e.g., Glutathione)Variable, dependent on thiol concentration1-50 µMPLA, PCL
Sodium Hydrosulfide (NaHS)Instantaneous hydrolysis< 1 second10-100 µMNot suitable for controlled release
Experimental Protocols

Protocol 1: Fabrication of an H₂S-Releasing Poly(lactic-co-glycolic acid) (PLGA) Scaffold using GYY4137

This protocol details the preparation of a biodegradable PLGA scaffold capable of controllably releasing H₂S for tissue engineering applications.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 75:25 lactide:glycolide ratio)

  • GYY4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Spectrofluorometer

Methodology:

  • Scaffold Fabrication (Solvent Casting):

    • Dissolve 500 mg of PLGA in 5 mL of DCM to form a 10% (w/v) solution.

    • Dissolve 50 mg of GYY4137 in the PLGA/DCM solution.

    • Pour the solution into a 5 cm diameter polytetrafluoroethylene (PTFE) dish.

    • Allow the solvent to evaporate slowly in a fume hood for 48 hours.

    • Place the resulting film under a vacuum for an additional 24 hours to remove residual solvent.

    • Cut the film into desired scaffold sizes (e.g., 6 mm diameter discs).

  • Characterization of H₂S Release (Amplex Red Assay):

    • Place a pre-weighed scaffold disc into a sealed vial containing 2 mL of PBS (pH 7.4) at 37°C.

    • At predetermined time points (e.g., 1, 6, 12, 24, 48, 72 hours), collect 100 µL aliquots of the PBS.

    • Prepare a reaction mixture in a 96-well plate containing: 50 µL of the collected aliquot, 50 µM Amplex Red reagent, and 0.1 U/mL HRP in PBS.

    • Incubate the plate in the dark for 30 minutes.

    • Measure the fluorescence at an excitation/emission of 571/585 nm.

    • Calculate the H₂S concentration using a standard curve generated with NaHS.

Visualizations

GYY4137_Release_Workflow cluster_prep Scaffold Preparation cluster_release H2S Release cluster_analysis Quantification A Dissolve PLGA in DCM B Add GYY4137 A->B C Solvent Casting & Drying B->C D Cut Scaffolds C->D E Incubate Scaffold in PBS at 37°C D->E Start Experiment F Collect Aliquots at Time Points E->F G Amplex Red Assay F->G Analyze Sample H Measure Fluorescence G->H I Calculate H2S Concentration H->I

Caption: Workflow for fabricating and characterizing an H₂S-releasing scaffold.

Application Note 2: Controlled Vulcanization using Sulfur-Release Agents

In rubber technology, controlled sulfur-release agents, often called sulfur donors or accelerators, are critical for defining the properties of the final elastomeric material. They allow vulcanization to occur at lower temperatures and shorter times, and they help create a more uniform and stable cross-link network compared to using elemental sulfur alone.

Quantitative Data: Vulcanization Accelerator Performance

The choice of accelerator system dictates the cure rate and the properties of the vulcanized rubber.

AcceleratorChemical ClassCure Rate (Scorch Time)Cross-link TypeOptimal Cure TemperatureKey Properties
Tetramethylthiuram disulfide (TMTD)ThiuramVery Fast (short scorch time)Primarily monosulfidic100-140°CGood aging and heat resistance
N-tert-butyl-2-benzothiazolesulfenamide (TBBS)SulfenamideDelayed action (long scorch time)Polysulfidic140-180°CHigh tensile strength, good flexibility
2-Mercaptobenzothiazole (MBT)ThiazoleMedium-FastPolysulfidic130-160°CGeneral-purpose accelerator
Diphenyl guanidine (B92328) (DPG)GuanidineMediumPolysulfidic>140°COften used as a secondary accelerator
Experimental Protocols

Protocol 2: Evaluating the Cure Characteristics of a Rubber Compound using a Moving Die Rheometer (MDR)

This protocol describes how to determine the vulcanization profile of a rubber compound containing a controlled sulfur-release agent.

Materials:

  • Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Carbon Black (e.g., N330)

  • Sulfur

  • Accelerator (e.g., TBBS)

  • Two-roll mill or internal mixer

  • Moving Die Rheometer (MDR)

Methodology:

  • Compound Mixing:

    • On a two-roll mill, first masticate the rubber until a soft sheet is formed.

    • Add ZnO and stearic acid (activators) and ensure uniform mixing.

    • Gradually add the carbon black filler until fully incorporated.

    • Finally, add the sulfur and the TBBS accelerator at a low mill temperature to prevent premature vulcanization (scorching).

    • Homogenize the compound by passing it through the mill several times.

  • Cure Characterization (MDR Analysis):

    • Set the MDR to the desired test temperature (e.g., 160°C).

    • Place a sample of the uncured rubber compound (approx. 5 grams) into the MDR die cavity.

    • Start the test. The instrument will oscillate one die at a specific frequency and amplitude and measure the torque required.

    • The test runs until the torque reaches a plateau, indicating the completion of vulcanization.

    • From the resulting rheometer curve (Torque vs. Time), determine the following:

      • ML (Minimum Torque): Relates to the viscosity of the uncured compound.

      • MH (Maximum Torque): Relates to the stiffness and cross-link density of the fully cured compound.

      • ts2 (Scorch Time): Time for the torque to rise 2 units above ML. This is a measure of processing safety.

      • t90 (Optimal Cure Time): Time to reach 90% of the maximum torque (MH - ML).

Visualizations

Vulcanization_Logic cluster_input Input Components cluster_process Process cluster_output Output Material Rubber Elastomer (e.g., Natural Rubber) Mixing Mechanical Mixing (Two-Roll Mill) Rubber->Mixing Activators Activators (ZnO, Stearic Acid) Activators->Mixing Sulfur Sulfur (Cross-linking Agent) Sulfur->Mixing Accelerator Accelerator (TBBS) (Sulfur-Release Agent) Accelerator->Sulfur Controls Release Of Accelerator->Mixing Heating Heating (Curing) (e.g., 160°C) Mixing->Heating Vulcanized_Rubber Vulcanized Rubber (Cross-linked Network) Heating->Vulcanized_Rubber

Caption: Logical relationship of components in rubber vulcanization.

Application Notes and Protocols for the Quantification of Di-tert-butyl Polysulfide in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Di-tert-butyl polysulfide (DTBPS) in complex matrices. The protocols described herein are essential for quality control, stability testing, and formulation analysis in various industrial applications, including lubricants, fuels, and as a sulfiding agent in petrochemical processes.

Introduction

This compound (DTBPS) is a mixture of organic polysulfides with the general formula (CH₃)₃C-Sₓ-C(CH₃)₃, where 'x' typically ranges from 2 to 7. It is widely used as an extreme pressure additive in lubricating oils and greases, and as a sulfiding agent for hydrotreating catalysts in refineries.[1][2][3] Accurate quantification of DTBPS in these complex hydrocarbon matrices is crucial for ensuring product performance, process efficiency, and regulatory compliance. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Application Note 1: Quantification of this compound in Lubricating Oil by HPLC-UV

1. Scope

This method is suitable for the quantification of this compound in lubricating oil formulations. The protocol involves a sample preparation step to extract DTBPS from the oil matrix, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

2. Principle

DTBPS is first extracted from the lubricating oil matrix using a liquid-liquid extraction (LLE) procedure. The extracted sample is then injected into an HPLC system equipped with a C18 reversed-phase column. The separation is based on the differential partitioning of the DTBPS components between the mobile phase and the stationary phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from DTBPS standards.

3. Experimental Protocol

3.1. Sample Preparation: Liquid-Liquid Extraction

  • Objective: To isolate DTBPS from the non-polar lubricant matrix.

  • Materials:

    • Lubricating oil sample containing DTBPS

    • n-Hexane (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Centrifuge tubes (50 mL)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

  • Procedure:

    • Accurately weigh approximately 5 g of the lubricating oil sample into a 50 mL centrifuge tube.

    • Add 10 mL of n-hexane to the tube and vortex for 1 minute to dissolve the oil.

    • Add 10 mL of acetonitrile to the tube.

    • Vortex the mixture vigorously for 3 minutes to extract the DTBPS into the acetonitrile phase.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower acetonitrile layer using a pipette and transfer it to a clean vial.

    • Filter the acetonitrile extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

3.2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • UV Detection Wavelength: 210 nm

  • Calibration:

    • Prepare a stock solution of DTBPS standard in acetonitrile (e.g., 1000 µg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution in acetonitrile to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Inject each calibration standard into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of DTBPS.

3.3. Data Analysis

  • Inject the prepared sample extract into the HPLC system.

  • Identify the DTBPS peaks based on the retention time of the standard.

  • Calculate the concentration of DTBPS in the sample extract using the calibration curve.

  • Determine the concentration of DTBPS in the original lubricating oil sample by accounting for the initial sample weight and extraction volumes.

4. Quantitative Data Summary

ParameterValueReference
Linearity (R²)> 0.999Adapted from[4][5][6]
Limit of Detection (LOD)~0.80 mg/L[4][5][6]
Limit of Quantification (LOQ)~2.5 mg/LAdapted from[4][5][6]
Recovery95 - 105%Adapted from[4][5][6]
Precision (RSD)< 5%Adapted from[4][5][6]

Note: The quantitative data is adapted from a method for a similar compound (dibenzyl disulfide) in a mineral oil matrix, as specific data for DTBPS was not available.

5. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis oil_sample Weigh Lubricating Oil Sample dissolve Dissolve in n-Hexane oil_sample->dissolve extract Extract with Acetonitrile dissolve->extract centrifuge Centrifuge to Separate Layers extract->centrifuge collect Collect Acetonitrile Layer centrifuge->collect filter Filter Extract collect->filter hplc_injection Inject into HPLC System filter->hplc_injection Filtered Extract separation C18 Column Separation hplc_injection->separation detection UV Detection at 210 nm separation->detection quantification Quantify using Calibration Curve detection->quantification

Caption: HPLC-UV analysis workflow for DTBPS in lubricating oil.

Application Note 2: Quantification of this compound in Diesel Fuel by GC-MS

1. Scope

This method details the quantification of this compound in diesel fuel using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers high selectivity and sensitivity, making it suitable for complex hydrocarbon matrices.

2. Principle

The diesel fuel sample is diluted and directly injected into the GC-MS system. DTBPS components are separated based on their volatility and interaction with the GC column's stationary phase. The mass spectrometer provides definitive identification and quantification based on the characteristic mass-to-charge ratios (m/z) of the DTBPS fragments. Quantification is performed using an internal standard to correct for matrix effects and injection variability.

3. Experimental Protocol

3.1. Sample Preparation

  • Objective: To prepare the diesel fuel sample for direct GC-MS analysis.

  • Materials:

    • Diesel fuel sample containing DTBPS

    • Dichloromethane (GC grade)

    • Internal Standard (IS) solution (e.g., 1,3,5-trichlorobenzene (B151690) in dichloromethane, 1 mg/mL)

    • Autosampler vials (2 mL)

  • Procedure:

    • Accurately weigh approximately 100 mg of the diesel fuel sample into a 10 mL volumetric flask.

    • Add a known amount of the internal standard solution.

    • Dilute to the mark with dichloromethane.

    • Mix thoroughly and transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

3.2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 5 minutes

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • DTBPS (example for S₂): m/z 57, 114, 178

      • Internal Standard (1,3,5-trichlorobenzene): m/z 180, 182

  • Calibration:

    • Prepare a stock solution of DTBPS standard in dichloromethane.

    • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of DTBPS.

    • Analyze each standard by GC-MS and record the peak area ratios of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of DTBPS.

3.3. Data Analysis

  • Analyze the prepared diesel sample by GC-MS.

  • Calculate the peak area ratio of DTBPS to the internal standard.

  • Determine the concentration of DTBPS in the sample using the calibration curve.

4. Quantitative Data Summary

ParameterValueReference
Linearity (R²)> 0.995Adapted from[7]
Limit of Detection (LOD)~50 ng/L[8]
Limit of Quantification (LOQ)~150 ng/LAdapted from[8]
Recovery90 - 110%General expectation
Precision (RSD)< 10%General expectation

5. Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis diesel_sample Weigh Diesel Fuel Sample add_is Add Internal Standard diesel_sample->add_is dilute Dilute with Dichloromethane add_is->dilute transfer Transfer to Autosampler Vial dilute->transfer gc_injection Inject into GC-MS System transfer->gc_injection Prepared Sample separation DB-5ms Column Separation gc_injection->separation detection MS Detection (SIM Mode) separation->detection quantification Quantify using Internal Standard detection->quantification

Caption: GC-MS analysis workflow for DTBPS in diesel fuel.

Application Note 3: Quantification of this compound in a Sulfiding Agent Formulation by ¹H-NMR

1. Scope

This application note describes the use of quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for the determination of this compound content in a sulfiding agent formulation. This method is rapid, requires minimal sample preparation, and provides structural information.

2. Principle

The ¹H-NMR spectrum of DTBPS shows a characteristic singlet for the protons of the tert-butyl groups. The integral of this peak is directly proportional to the number of protons and thus the concentration of the analyte. By using a certified internal standard with a known concentration, the absolute concentration of DTBPS can be determined.

3. Experimental Protocol

3.1. Sample Preparation

  • Objective: To prepare a homogeneous solution of the DTBPS sample and an internal standard for NMR analysis.

  • Materials:

    • DTBPS sulfiding agent sample

    • Deuterated chloroform (B151607) (CDCl₃)

    • Internal Standard (e.g., 1,3,5-Tributylbenzene or Maleic Anhydride)

    • NMR tubes (5 mm)

  • Procedure:

    • Accurately weigh a known amount of the DTBPS sample (e.g., 20 mg) into a vial.

    • Accurately weigh a known amount of the internal standard (e.g., 10 mg of 1,3,5-Tributylbenzene) into the same vial.

    • Add a precise volume of CDCl₃ (e.g., 0.75 mL) to dissolve the sample and the internal standard completely.

    • Transfer the solution to a 5 mm NMR tube.

3.2. ¹H-NMR Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30)

    • Number of Scans: 16 to 64 (to achieve adequate signal-to-noise)

    • Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically > 30 s for quantitative analysis)

    • Acquisition Time: ≥ 3 s

    • Spectral Width: Appropriate for ¹H spectrum (e.g., 20 ppm)

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic singlet of the DTBPS tert-butyl protons (around 1.3 ppm) and a well-resolved signal from the internal standard (e.g., the aromatic protons of 1,3,5-Tributylbenzene).

3.3. Data Analysis

  • Calculate the concentration of DTBPS using the following formula:

    C_DTBPS = (I_DTBPS / N_DTBPS) * (N_IS / I_IS) * (MW_DTBPS / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C_DTBPS = Concentration of DTBPS

    • I_DTBPS = Integral of the DTBPS peak

    • N_DTBPS = Number of protons for the DTBPS peak (18 for the tert-butyl groups)

    • I_IS = Integral of the internal standard peak

    • N_IS = Number of protons for the internal standard peak

    • MW_DTBPS = Molecular weight of DTBPS (use an average value if the polysulfide distribution is known)

    • MW_IS = Molecular weight of the internal standard

    • m_IS = Mass of the internal standard

    • m_sample = Mass of the sample

    • P_IS = Purity of the internal standard

4. Quantitative Data Summary

ParameterValueReference
Linearity (R²)> 0.998General qNMR performance
Accuracy98 - 102%General qNMR performance
Precision (RSD)< 2%General qNMR performance

5. Logical Relationship Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_analysis ¹H-NMR Analysis cluster_quantification Quantification weigh_sample Weigh DTBPS Sample and Internal Standard dissolve Dissolve in CDCl₃ weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire ¹H-NMR Spectrum transfer->acquire_spectrum process_data Process Data (FT, Phasing, Baseline) acquire_spectrum->process_data integrate_peaks Integrate DTBPS and Internal Standard Peaks process_data->integrate_peaks calculate_conc Calculate DTBPS Concentration integrate_peaks->calculate_conc

Caption: Logical workflow for qNMR analysis of DTBPS.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Di-tert-butyl Polysulfide (DTBPS) Injection for Catalyst Sulfiding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Di-tert-butyl polysulfide (DTBPS) injection for catalyst sulfiding.

Troubleshooting Guide

This guide addresses specific issues that may arise during catalyst sulfiding with DTBPS.

Problem Potential Cause Recommended Solution
Increased Pressure Drop Across Reactor Formation of elemental sulfur or "carsul" due to incomplete DTBPS decomposition at lower temperatures.Ensure sufficient hydrogen is available during injection.[1] Inject DTBPS as close to the catalyst bed as possible. Avoid injecting at temperatures below 205°C (400°F).[1]
Particulate solids in the feed.If particulates are suspected, consider the use of chemical additives to agglomerate them in the catalyst bed.[2]
Low Catalyst Activity Incomplete sulfiding of the catalyst.Ensure the correct stoichiometric amount of sulfur is injected. Monitor H2S breakthrough to confirm the completion of the sulfiding process.[3]
Coking on the catalyst surface before sulfiding is complete.[4]Avoid using naturally occurring sulfur in the feedstream to sulfide (B99878) the catalyst, as this increases the risk of coking.[4]
Unstable Reactor Temperatures Exothermic nature of DTBPS decomposition and sulfiding reactions.[5]Closely monitor bed temperatures and limit the delta T across each catalyst bed to a recommended maximum, typically around 50°F.[5]
Inconsistent H2S Levels Fluctuations in DTBPS injection rate or decomposition.Utilize a reliable method to control the injection rate and ensure a steady flow of DTBPS.[6]
Corrosion in Equipment Presence of H2S and other sulfur compounds.While DTBPS is less corrosive than some alternatives, ensure all equipment, including gaskets (Teflon or Viton recommended), is compatible with the process chemicals.[3]

Frequently Asked Questions (FAQs)

1. What is this compound (DTBPS) and why is it used for catalyst sulfiding?

This compound (DTBPS) is an organosulfur compound used as a sulfiding agent to activate catalysts in processes like hydrotreating and hydrocracking.[7] It converts the metal oxides on fresh catalysts to their active metal sulfide form, which is essential for reactions such as hydrodesulfurization (HDS) and hydrodenitrification (HDN).[5][8]

2. What are the advantages of using DTBPS over other sulfiding agents like Dimethyl Disulfide (DMDS)?

DTBPS offers several advantages, including:

  • Enhanced Safety: It has a higher flash point than DMDS, making it non-flammable and safer to handle.[4][9]

  • Lower Odor: DTBPS has a less offensive, diesel-like odor compared to the unpleasant smell of DMDS.[4]

  • Lower Decomposition Temperature: DTBPS begins to decompose at a lower temperature, which can reduce the risk of metal reduction and shorten the sulfiding time.[1][4]

  • Different Byproducts: The primary hydrocarbon byproduct of DTBPS decomposition is isobutane, which is less likely to dilute the hydrogen in the recycle gas compared to the methane (B114726) produced from DMDS.[1]

3. At what temperature should DTBPS be injected?

DTBPS injection should typically begin as the reactor temperature approaches 204-216°C (400-420°F).[3] The reactor is held in this range until H2S breakthrough is observed.[3]

4. What is "H2S breakthrough" and why is it important?

H2S breakthrough is the point at which the concentration of hydrogen sulfide (H2S) in the recycle gas exiting the reactor begins to rise significantly, typically exceeding 5000 ppm.[3] This indicates that the catalyst is saturated with sulfur and the primary sulfiding stage is complete.[5] Monitoring for breakthrough is crucial to ensure complete catalyst activation and to know when it is safe to raise the reactor temperature for the secondary sulfiding plateau.[3][5]

5. Can DTBPS be used for gas phase sulfiding?

No, gas phase sulfiding with DTBPS is not recommended.[3] This is to avoid the formation of solid sulfur deposits in the preheating section and on the catalyst.[3]

6. What are the decomposition byproducts of DTBPS?

The primary decomposition products of DTBPS are hydrogen sulfide (H2S) and isobutane.[1] Intermediate byproducts can include tertiary butyl mercaptan.[3][6]

7. How can I prevent the formation of elemental sulfur during sulfiding with DTBPS?

The risk of elemental sulfur formation increases with an excess of DTBPS injected at temperatures below 260°C (500°F).[3] To mitigate this, ensure a sufficient and continuous flow of hydrogen is present during the entire sulfiding procedure.[1] If hydrogen flow is lost, DTBPS injection should be stopped immediately.[1]

8. How does the sulfur content of DTBPS compare to DMDS?

DTBPS has a lower sulfur content (around 54%) compared to DMDS (around 68%). Consequently, approximately 25% more DTBPS by weight is required to achieve the same amount of sulfur for sulfiding.[1][6]

Data Presentation

Table 1: Comparison of Sulfiding Agents

PropertyThis compound (DTBPS)Dimethyl Disulfide (DMDS)
Sulfur Content ~54%~68%
Flash Point ~100°C (212°F)[4]~16°C (61°F)[4]
Decomposition Temperature Starts around 160°C (320°F)[1][4]Starts around 200°C (392°F)[4]
Primary Hydrocarbon Byproduct Isobutane[1]Methane[1]
Odor Diesel-like[3]Unpleasant[4]
Flammability Non-flammable[1]Flammable
Transportation Regulation Non-regulated[4]DOT regulated[4]

Experimental Protocols

Detailed Methodology for In-Situ Catalyst Sulfiding with DTBPS

  • Catalyst Drying and Wetting:

    • Dry the catalyst bed according to the manufacturer's recommendations, typically for 24 hours at 93-121°C (200-250°F).

    • Wet the catalyst with a suitable feed material at a temperature at or below 149°C (300°F).[3]

  • Temperature Ramp-up and DTBPS Injection:

    • Increase the reactor temperature.

    • Begin injecting DTBPS as the temperature approaches 204-216°C (400-420°F).[3]

  • First Sulfiding Plateau and H2S Breakthrough Monitoring:

    • Hold the reactor temperature in the 204-216°C (400-420°F) range.[3]

    • Continuously monitor the H2S concentration in the recycle gas.

    • H2S breakthrough is indicated when the H2S level exceeds 5000 ppm.[3] This step typically lasts for 10-12 hours.[5]

  • Second Sulfiding Plateau:

    • Once H2S breakthrough is confirmed, raise the reactor temperature to the secondary sulfiding plateau, typically in the range of 327-354°C (620-670°F).[3]

    • Hold the temperature at this level for at least 4 hours to complete the sulfiding process.[3]

  • Completion and Post-Sulfiding Procedures:

    • Sulfiding is considered complete when the calculated stoichiometric amount of sulfur required for the catalyst has been injected and the H2S level in the recycle gas rises sharply, often exceeding 20,000 ppm (2.0%).[5]

    • Cease DTBPS injection.

    • It is often recommended to delay the introduction of cracked feedstocks for at least three days after sulfiding to allow a layer of soft coke to form on the catalyst, which tempers its initial high activity.[5]

Visualizations

CatalystSulfidingWorkflow cluster_prep Catalyst Preparation cluster_sulfiding Sulfiding Stages cluster_post Post-Sulfiding Dry Dry Catalyst Bed (24h @ 200-250°F) Wet Wet Catalyst with Feed (<= 300°F) Dry->Wet RampUp Ramp-up Temperature Wet->RampUp Inject Inject DTBPS (@ 400-420°F) RampUp->Inject Hold1 First Plateau (400-420°F, 10-12h) Inject->Hold1 Monitor Monitor H2S (Breakthrough > 5000 ppm) Hold1->Monitor RampUp2 Ramp-up to Second Plateau Monitor->RampUp2 Breakthrough Confirmed Hold2 Second Plateau (620-670°F, >= 4h) RampUp2->Hold2 Complete Sulfiding Complete (H2S > 20,000 ppm) Hold2->Complete StopInject Stop DTBPS Injection Complete->StopInject CrackedFeed Introduce Cracked Feed (after >= 3 days) StopInject->CrackedFeed

Caption: Workflow for in-situ catalyst sulfiding using DTBPS.

DTBPS_vs_DMDS cluster_attributes Key Attributes cluster_attributes2 Key Attributes DTBPS DTBPS Safety Safety (High Flash Point) DTBPS->Safety Odor Odor (Diesel-like) DTBPS->Odor DecompTemp Decomposition Temp (Lower) DTBPS->DecompTemp Byproducts Byproducts (Isobutane) DTBPS->Byproducts SulfurContent Sulfur Content (Lower) DTBPS->SulfurContent DMDS DMDS Safety2 Safety (Low Flash Point) DMDS->Safety2 Odor2 Odor (Unpleasant) DMDS->Odor2 DecompTemp2 Decomposition Temp (Higher) DMDS->DecompTemp2 Byproducts2 Byproducts (Methane) DMDS->Byproducts2 SulfurContent2 Sulfur Content (Higher) DMDS->SulfurContent2

Caption: Comparison of key attributes between DTBPS and DMDS.

References

Preventing elemental sulfur deposition from Di-tert-butyl polysulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Di-tert-butyl Polysulfide (DTBPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing, identifying, and troubleshooting elemental sulfur deposition during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTBPS) and what are its common applications in a laboratory setting?

This compound is an organic polysulfide primarily used as a sulfiding agent. In industrial applications, it is used for activating hydrotreating catalysts.[1][2] In a laboratory or drug development context, it can serve as a source of sulfur for the synthesis of sulfur-containing organic molecules.[3][4] It is favored for its relatively low decomposition temperature compared to other sulfiding agents.[2]

Q2: What causes elemental sulfur to deposit from DTBPS?

Elemental sulfur deposition occurs when DTBPS decomposes under certain conditions. The risk of deposition significantly increases at intermediate temperatures (below 260°C / 500°F) and in environments with insufficient reducing agents, such as hydrogen.[1][2] The decomposition can also be influenced by the presence of other reactive species in the reaction mixture.

Q3: What are the initial signs of elemental sulfur deposition in my experiment?

The most common sign is the formation of a fine yellow precipitate in the reaction mixture or on the glassware. This precipitate is often insoluble in many common organic solvents at room temperature. In some cases, if olefins are present, a solid polymeric product, sometimes referred to as "carsul," can form.[1]

Q4: How can I distinguish elemental sulfur from other potential precipitates?

A simple qualitative test can be performed. Elemental sulfur is soluble in carbon disulfide and, to a lesser extent, in hot toluene (B28343) or xylene. If the yellow precipitate dissolves in these solvents, it is likely elemental sulfur. For a more definitive identification, analytical techniques such as HPLC can be employed.

Troubleshooting Guide

Problem: A yellow precipitate has formed in my reaction vessel after adding DTBPS.

Possible Cause Suggested Action
Localized Overheating Ensure uniform heating of the reaction mixture. Use a heating mantle with stirring for even temperature distribution.
Insufficient Reducing Environment If your reaction chemistry allows, consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
Reaction Temperature If possible, adjust the reaction temperature. DTBPS decomposition to elemental sulfur is more likely at intermediate temperatures.[2] Running the reaction at a lower or higher temperature, if the protocol allows, may prevent precipitation.
Solvent Choice If elemental sulfur is a known potential byproduct, consider using a solvent in which sulfur has higher solubility, such as toluene or xylene, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Qualitative Test for Elemental Sulfur in an Organic Reaction Mixture

This protocol provides a rapid method to tentatively identify a yellow precipitate as elemental sulfur.

Materials:

  • Sample of the reaction mixture containing the precipitate.

  • Toluene or Xylene.

  • Test tube.

  • Pipette.

  • Heating source (e.g., heat gun or water bath).

Procedure:

  • Using a pipette, transfer a small amount of the reaction mixture containing the yellow precipitate into a clean test tube.

  • Add a small volume of toluene or xylene to the test tube.

  • Gently heat the test tube while observing the precipitate.

  • Observation: If the yellow precipitate dissolves upon heating and reappears upon cooling, it is indicative of elemental sulfur.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of Elemental Sulfur

This method can be used for the quantitative analysis of elemental sulfur in a reaction mixture.

Method Conditions:

  • Column: Cogent Bidentate C18™, 4μm, 100Å[5]

  • Dimensions: 4.6 mm x 150 mm[5]

  • Mobile Phase: (90:10) Acetonitrile / DI water with 0.1% formic acid[5]

  • Flow rate: 1.0 mL / minute[5]

  • Detection: UV @ 263 nm[5]

  • Sample Preparation: Dilute a known quantity of the reaction mixture in a suitable solvent (e.g., Dichloromethane) and filter before injection.[5]

Data Presentation

Table 1: Solubility of Elemental Sulfur in Common Organic Solvents
SolventSolubility ( g/100g solvent) at 25°CSolubility ( g/100g solvent) at Higher Temperatures
Carbon DisulfideHighVery High
TolueneLowIncreases significantly with temperature[6]
XyleneLowIncreases significantly with temperature[6]
BenzeneLow-
AcetoneVery Low[7]-
EthanolVery Low-
WaterInsoluble[7]-

Visualizations

Diagram 1: Decomposition Pathway of this compound

G DTBPS This compound Decomposition Thermal Decomposition DTBPS->Decomposition H2S H2S + Isobutene/Isobutane Decomposition->H2S Desired Pathway Sulfur Elemental Sulfur (S8) (Yellow Precipitate) Decomposition->Sulfur Undesired Pathway Conditions Intermediate Temperature + Insufficient Reducing Agent Decomposition->Conditions

Caption: Decomposition pathways of this compound.

Diagram 2: Troubleshooting Workflow for Yellow Precipitate

G Start Yellow Precipitate Observed Test Perform Qualitative Solubility Test (Protocol 1) Start->Test Soluble Precipitate Dissolves? Test->Soluble Sulfur Likely Elemental Sulfur Soluble->Sulfur Yes Other Likely Other Byproduct Soluble->Other No Action Implement Preventative Measures: - Adjust Temperature - Change Solvent - Ensure Inert Atmosphere Sulfur->Action

Caption: Troubleshooting workflow for an unexpected yellow precipitate.

References

Technical Support Center: Handling High-Viscosity Di-tert-butyl Polysulfide at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling di-tert-butyl polysulfide (TBPS), particularly at low temperatures where its viscosity increases significantly.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving low-temperature this compound.

Q1: My pump is cavitating and losing flow when transferring cold this compound. What should I do?

A1: Pump cavitation with high-viscosity fluids at low temperatures is a common issue resulting from the fluid's resistance to flow.[1] Here are steps to troubleshoot this problem:

  • Reduce Pump Speed: High pump speeds can exacerbate cavitation. Try slowing the RPM to allow the viscous fluid more time to fill the pump head.[2]

  • Increase Tubing Diameter: Smaller tubing increases resistance. If your setup allows, switch to a larger inner diameter tubing, especially on the inlet side of the pump.[2]

  • Apply Temperature Control: Gently warming the TBPS reservoir and/or the tubing can significantly decrease viscosity.[1][2][3] Utilize heating jackets or inline heaters to maintain an optimal fluid temperature.[1]

  • Use a Positive Displacement Pump: Centrifugal pumps are generally not suitable for high-viscosity liquids. A positive displacement pump, such as a peristaltic or syringe pump, is better equipped to handle the required pressure.

  • Pressurize the Inlet: Applying a low, constant pressure to the fluid reservoir (pressure feeding) can help force the viscous liquid into the pump, preventing cavitation.[2]

Q2: I'm experiencing inconsistent and inaccurate dispensing volumes of this compound in my automated liquid handler. How can I improve precision?

A2: Automated handling of viscous liquids requires protocol adjustments to compensate for the fluid's properties. Inaccurate dispensing is often due to slow fluid movement and adhesion to pipette tips.

  • Optimize Aspiration and Dispense Rates: Significantly reduce the aspiration and dispense speeds to a fraction of what you would use for aqueous solutions. A good starting point is one-tenth of the standard flow rate.

  • Incorporate Delays: Introduce a pause after both the aspiration and dispensing steps to allow the viscous liquid to fully move and settle in the tip and the receiving well.

  • Use Positive Displacement Pipettes: If available, switch to a positive displacement system. These systems have a piston in direct contact with the liquid, eliminating the air cushion that can compress and cause inaccuracies with viscous fluids.

  • Implement Reverse Pipetting: For air-cushion pipettes, use the reverse pipetting technique. This method involves aspirating more liquid than needed and then dispensing the target volume, leaving the excess in the tip. This technique is more accurate for viscous liquids.

  • Consider Tip Withdrawal Speed: Withdraw the pipette tip slowly from the liquid after aspiration to prevent pulling up excess fluid on the outside of the tip.

Q3: The this compound appears to be solidifying or becoming unworkable at my target experimental temperature. What are my options?

A3: this compound has a freezing point of -54°F (-47.8°C) and a solidifying point of ≤-40°C.[4][5][6] However, its viscosity increases dramatically at temperatures well above this, making it difficult to handle in cold weather.[6][7]

  • Localized Heating: If your experiment allows, apply localized heating to the areas where the fluid needs to flow, such as the transfer tubing, while keeping the main reservoir at the target low temperature.

  • Dilution: If compatible with your experimental design, consider diluting the this compound with a suitable solvent to reduce its viscosity. TBPS is soluble in hexane (B92381) and white spirits.[7][8][9]

  • Mechanical Agitation: In a mixing vessel, gentle mechanical stirring can sometimes help to maintain a more workable consistency, but this is highly dependent on the specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (TBPS) is an organosulfur compound used primarily as a sulfiding agent for hydrotreating and hydrocracking catalysts in refineries.[7][10][11][12] It is also used as a coking inhibitor and an additive in industrial lubricants.[11][12] TBPS 454 is a common trade name for this chemical, which is a mixture with a predominance of tetra and penta sulfides.[6][7]

Q2: What are the key physical properties of this compound?

A2: The table below summarizes the key physical properties of this compound.

PropertyValue
Appearance Yellow to dark brown or tan liquid[4][5][8][11][12]
Odor Mild, sweet, or diesel-like[7][8]
Viscosity 10 cP @ 20°C (68°F)[8][9][11], 12.8 mPa.s @ 70°F[6]
Density ~1.09 g/cm³ @ 15.6°C (60°F)[8]
Flash Point ≥100°C (212°F)[4][5][11][13]
Boiling Point Decomposes at 144°C (291.2°F)[8]
Freezing/Solidifying Point ≤-40°C (-40°F)[4][5], -54°F[6]
Solubility Insoluble in water; soluble in hexane and white spirits[7][8][9][11]

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is an environmentally hazardous substance and a marine pollutant.[6][7] It may cause an allergic skin reaction.[14] Always consult the Safety Data Sheet (SDS) before use.[7] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or chemical goggles, impervious gloves (e.g., Silver Shield), and protective clothing to prevent skin contact.[8][14]

  • Ventilation: Use in a well-ventilated area to avoid breathing vapors.[8][14]

  • Handling: Avoid contact with skin and eyes.[13] Do not store near heat, sparks, or open flames.[8]

  • Spill Cleanup: In case of a spill, soak it up with an inert absorbent material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[13][15] Prevent the product from entering drains.[13][15]

  • First Aid: If on skin, wash with plenty of water.[14] If in eyes, rinse with water for at least 15 minutes.[14] If swallowed, do not induce vomiting and seek immediate medical attention.[8]

Experimental Protocols

Protocol 1: Low-Temperature Viscosity Measurement

This protocol outlines a method for determining the viscosity of this compound at various low temperatures using a rotational viscometer with a temperature-controlled bath.

  • System Setup:

    • Place the viscometer's sample adapter in a circulating bath capable of reaching and maintaining the target low temperatures.

    • Calibrate the viscometer according to the manufacturer's instructions.

  • Sample Preparation:

    • Place a known volume of this compound into the sample cup.

    • Lower the viscometer spindle into the sample, ensuring it is immersed to the correct level.

  • Temperature Equilibration:

    • Set the circulating bath to the highest target temperature (e.g., 10°C) and allow the sample to equilibrate for at least 30 minutes.

  • Measurement:

    • Begin rotating the spindle at a low RPM and gradually increase until a stable torque reading is achieved.

    • Record the viscosity and torque percentage.

    • Repeat the measurement at decreasing temperature intervals (e.g., 5°C, 0°C, -5°C), allowing for equilibration at each step.

  • Data Analysis:

    • Plot the viscosity as a function of temperature to create a viscosity-temperature curve for your specific batch of this compound.

Protocol 2: Pumping System Performance Test

This protocol provides a method to evaluate and optimize a pumping system for delivering cold this compound.

  • System Assembly:

    • Set up your pump (e.g., peristaltic pump) with the chosen tubing size.

    • Place the this compound reservoir in a cooling bath set to your target experimental temperature.

    • If applicable, install heating jackets on the transfer tubing.

  • Initial Priming:

    • Set the pump to its lowest speed and begin priming the system.

    • If priming is difficult, gently warm the inlet tubing or apply low positive pressure to the reservoir.

  • Flow Rate Calibration:

    • Once the system is primed, direct the outlet into a tared collection vessel placed on a balance.

    • Run the pump for a set amount of time (e.g., 60 seconds) at a specific speed setting.

    • Measure the mass of the dispensed liquid and calculate the flow rate.

  • Optimization:

    • Repeat the flow rate calibration at various pump speeds and, if applicable, different levels of tubing heat.

    • Record the conditions that provide the most stable and accurate flow rate for your needs.

  • Troubleshooting:

    • During the test, watch for signs of cavitation (erratic flow, bubbles in the line). If observed, implement the troubleshooting steps outlined in the guide above.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for handling high-viscosity this compound.

Troubleshooting_Pump_Issues start Start: Pump Issue (e.g., Cavitation, No Flow) check_speed Is pump speed high? start->check_speed reduce_speed Action: Reduce Pump RPM check_speed->reduce_speed Yes check_tubing Is tubing diameter small? check_speed->check_tubing No reduce_speed->check_tubing increase_tubing Action: Use larger ID tubing (especially on inlet) check_tubing->increase_tubing Yes check_temp Is the fluid cold and highly viscous? check_tubing->check_temp No increase_tubing->check_temp apply_heat Action: Apply gentle heat to reservoir and/or tubing check_temp->apply_heat Yes check_pump_type Are you using a centrifugal pump? check_temp->check_pump_type No apply_heat->check_pump_type use_pd_pump Action: Switch to a Positive Displacement Pump check_pump_type->use_pd_pump Yes resolved Issue Resolved check_pump_type->resolved No use_pd_pump->resolved

Caption: Troubleshooting decision tree for pump issues.

Handling_Workflow start Start: Prepare for Low-Temp Experiment ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prepare_setup 2. Prepare Pumping Setup (Positive Displacement Pump, Wide-bore Tubing) ppe->prepare_setup cool_tbps 3. Cool TBPS to Target Temp in a Controlled Bath prepare_setup->cool_tbps apply_heat 4. Apply Localized Heat to Transfer Lines (if needed) cool_tbps->apply_heat prime_pump 5. Prime Pump Slowly apply_heat->prime_pump calibrate 6. Calibrate Flow Rate prime_pump->calibrate run_exp 7. Run Experiment calibrate->run_exp end End: Complete Experiment & Clean Up run_exp->end

Caption: Workflow for handling cold this compound.

References

Technical Support Center: Mitigating Odor Issues from Di-tert-butyl Polysulfide Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address odor issues associated with the decomposition of Di-tert-butyl polysulfide (DTBPS) in a laboratory setting.

Section 1: Troubleshooting Guides

This section provides a systematic approach to identifying, mitigating, and preventing odor problems during your experiments involving DTBPS.

Immediate Action for Strong Odor Detection

If a strong, unpleasant "rotten egg" or "gassy" odor is detected, it is likely due to the release of hydrogen sulfide (B99878) (H₂S) and tert-butyl mercaptan, the primary decomposition products of DTBPS.

Question: What are the immediate steps I should take if I detect a strong sulfurous odor?

Answer:

  • Ensure adequate ventilation: Immediately verify that your fume hood is operating correctly. If working on a benchtop, move the experiment into a fume hood if possible and safe to do so.

  • Neutralize the source: If the odor is emanating from a liquid source (e.g., a reaction mixture after quenching), add a freshly prepared solution of sodium hypochlorite (B82951) (household bleach) dropwise until the odor subsides. Be cautious as this reaction can be exothermic.

  • Contain spills: If a spill has occurred, absorb the material with an inert absorbent like sand or vermiculite. Treat the contaminated absorbent with a sodium hypochlorite solution before disposal.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and gloves. If the odor is overwhelming, evacuate the immediate area and allow ventilation to clear the fumes.

Proactive Odor Mitigation Strategies

Preventing the release of odorous compounds is the most effective way to manage odor issues.

Question: How can I prevent or minimize odor release during my experiment?

Answer:

There are two primary strategies for proactive odor control: in-situ quenching of the reaction mixture and off-gas scrubbing.

In-Situ Quenching:

This involves adding a chemical reagent directly to your reaction vessel to neutralize the odorous compounds as they are formed or after the reaction is complete.

  • Fenton's Reagent: A highly effective oxidizing agent for destroying sulfur compounds.

  • Hydrogen Peroxide: A readily available and effective oxidizing agent.

Off-Gas Scrubbing:

This involves directing the gases produced during your experiment through a scrubbing solution to neutralize odorous compounds before they are released into the laboratory atmosphere.

  • Sodium Hypochlorite Scrubber: A common and effective method for oxidizing H₂S and mercaptans.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of DTBPS and its decomposition products, as well as the practical aspects of odor mitigation.

Question: What are the primary decomposition products of this compound and their odor characteristics?

Answer:

The thermal decomposition of this compound (DTBPS) primarily yields tert-butyl mercaptan and hydrogen sulfide (H₂S)[1][2]. Both are known for their strong, unpleasant odors even at very low concentrations.

CompoundOdor DescriptionOdor Threshold
tert-Butyl Mercaptan Strong, skunk-like, gassy< 1 ppb
Hydrogen Sulfide (H₂S) Rotten eggs0.01 - 1.5 ppm

Question: At what temperature does this compound start to decompose?

Answer:

The thermal decomposition of DTBPS can begin at temperatures as low as 125-155°C (257-311°F)[3]. However, in the presence of catalysts, decomposition can occur at even lower temperatures[2].

Question: Can the decomposition products of DTBPS interfere with my experiment?

Answer:

Yes, the decomposition products can potentially interfere with your experiment.

  • Side Reactions: Thiols, such as tert-butyl mercaptan, are nucleophilic and can participate in unwanted side reactions in your reaction mixture.

  • Analytical Interference: Volatile sulfur compounds can interfere with certain analytical techniques, such as gas chromatography, by co-eluting with compounds of interest or by contaminating detector systems[1][4].

Question: Are there any alternatives to DTBPS with fewer odor issues?

Answer:

While DTBPS is often considered to have a milder, "diesel-like" odor compared to other sulfiding agents like dimethyl disulfide (DMDS), its decomposition products are still highly odorous[5][6]. The choice of a sulfur source will depend on the specific requirements of your reaction. If odor is a primary concern, exploring alternative sulfur transfer reagents with higher decomposition temperatures or different decomposition pathways may be beneficial.

Section 3: Experimental Protocols

This section provides detailed methodologies for the key odor mitigation experiments described in this guide.

Protocol for In-Situ Quenching with Fenton's Reagent

Fenton's reagent is a solution of hydrogen peroxide and an iron catalyst that generates highly reactive hydroxyl radicals, which effectively oxidize odorous sulfur compounds[7][8][9].

Materials:

  • Ferrous sulfate (B86663) (FeSO₄) solution (prepare fresh)

  • Hydrogen peroxide (H₂O₂) (3-30% solution, depending on the scale of the reaction)

  • Sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH paper or pH meter

Procedure:

  • Cool the Reaction Mixture: Before quenching, cool your reaction mixture to below 40°C in an ice bath to control any potential exotherm[9].

  • Adjust pH: Adjust the pH of the reaction mixture to between 3 and 5 using sulfuric acid or sodium hydroxide[7][9]. This is the optimal pH range for the Fenton reaction.

  • Add Iron Catalyst: Add the freshly prepared ferrous sulfate solution to the reaction mixture. A typical weight ratio of Fe²⁺ to H₂O₂ is between 1:5 and 1:10[9].

  • Slowly Add Hydrogen Peroxide: Slowly add the hydrogen peroxide solution dropwise to the vigorously stirred reaction mixture. Monitor the temperature and the rate of gas evolution. If the reaction becomes too vigorous, slow down or temporarily stop the addition.

  • Reaction Time: Allow the mixture to react for 30-60 minutes. The reaction is typically complete when gas evolution ceases[9].

  • Final pH Adjustment: After the reaction is complete, neutralize the mixture to a pH of 7 before workup and disposal.

Protocol for Setting Up a Laboratory-Scale Gas Scrubber

A gas scrubber can be assembled using standard laboratory glassware to effectively neutralize odorous off-gases.

Materials:

  • Gas washing bottle or a series of two bubblers

  • Tubing (e.g., Tygon® or PTFE)

  • Scrubbing solution: 10% aqueous sodium hypochlorite (household bleach)

  • Beakers and graduated cylinders

Procedure:

  • Assemble the Scrubber: Fill a gas washing bottle or two bubblers in series approximately two-thirds full with the 10% sodium hypochlorite scrubbing solution.

  • Connect to the Reaction: Connect the outlet of your reaction vessel (e.g., from the top of a condenser) to the inlet of the first gas washing bottle using appropriate tubing. The gas should bubble through the scrubbing solution.

  • Vent to a Fume Hood: Connect the outlet of the last gas washing bottle to the back of the fume hood to safely vent any non-neutralized gases.

  • Monitor the Scrubbing Solution: During the experiment, monitor the color and odor of the scrubbing solution. If the solution becomes cloudy or develops a strong odor, it may need to be replaced with a fresh solution.

  • Disposal: At the end of the experiment, the spent scrubbing solution should be disposed of as hazardous waste according to your institution's guidelines.

Section 4: Visualizations

Decomposition and Mitigation Workflow

The following diagram illustrates the general workflow for handling a reaction involving DTBPS, from decomposition to odor mitigation.

cluster_reaction Reaction Phase cluster_decomposition Decomposition cluster_mitigation Mitigation cluster_outcome Outcome DTBPS This compound Reaction Chemical Reaction DTBPS->Reaction Decomposition Thermal Decomposition Reaction->Decomposition Heat/Catalyst Odor Odor Detected Decomposition->Odor Mitigation_Choice Choose Mitigation Odor->Mitigation_Choice Quenching In-Situ Quenching Mitigation_Choice->Quenching Scrubbing Off-Gas Scrubbing Mitigation_Choice->Scrubbing Neutralization Odor Neutralized Quenching->Neutralization Scrubbing->Neutralization

Workflow for DTBPS decomposition and odor mitigation.
Troubleshooting Logic for Odor Issues

This diagram outlines a logical approach to troubleshooting persistent odor issues.

Start Strong Odor Detected Check_Ventilation Is Fume Hood Working Correctly? Start->Check_Ventilation Fix_Ventilation Address Fume Hood Issue Check_Ventilation->Fix_Ventilation No Identify_Source Identify Odor Source Check_Ventilation->Identify_Source Yes Fix_Ventilation->Identify_Source Spill Spill Identify_Source->Spill Spill Reaction_Vessel Reaction Vessel Identify_Source->Reaction_Vessel Reaction Clean_Spill Clean and Neutralize Spill Spill->Clean_Spill Quench_Reaction Quench Reaction Mixture Reaction_Vessel->Quench_Reaction Odor_Persists Does Odor Persist? Clean_Spill->Odor_Persists Quench_Reaction->Odor_Persists Check_Scrubber Check Scrubber Efficiency Odor_Persists->Check_Scrubber Yes End Odor Resolved Odor_Persists->End No Check_Scrubber->End

Troubleshooting flowchart for persistent odor issues.

References

Improving the thermal stability of Di-tert-butyl polysulfide formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Di-tert-butyl Polysulfide Formulations

Welcome to the technical support center for this compound (TBPS) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal stability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBPS) and what are its general thermal characteristics?

A1: this compound is an organic polysulfide, typically a mixture of molecules with varying numbers of sulfur atoms, predominantly tetra- and penta-sulfides (C8H18Sx, where x has an average of ~4.0). It is known for having a lower decomposition temperature compared to other sulfiding agents like Dimethyl Disulfide (DMDS). The initial thermal decomposition temperature is reported to be in the range of 125-155°C.

Q2: What are the primary decomposition products of TBPS under thermal stress?

A2: When heated, TBPS primarily decomposes into hydrogen sulfide (B99878) (H₂S), isobutene, and isobutane. In environments with insufficient hydrogen, it can also form elemental sulfur, which may lead to the creation of solid polymeric products and potential blockages in equipment. Under combustion conditions, hazardous decomposition products include carbon oxides and sulfur oxides.

Q3: What are the recommended storage and handling conditions to maintain the stability of TBPS?

A3: To ensure stability, TBPS should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from heat sources, sparks, and open flames. Under these recommended conditions, the material is considered stable.

Q4: Can other components in my formulation affect the thermal stability of TBPS?

A4: Yes, formulation components can significantly impact stability. For instance, acidic components can catalyze degradation pathways. It is essential to conduct compatibility studies with all excipients, solvents, and other active ingredients in the formulation. General strategies for improving formulation stability include using buffers to control pH, antioxidants to prevent oxidation, and ensuring low moisture content.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q: My TBPS formulation is showing a yellow/brown discoloration after gentle heating. What could be the cause?

A: Discoloration is often the first sign of thermal degradation.

  • Initial Decomposition: You may be approaching the lower end of the thermal decomposition range (125-155°C). Even temperatures below this range can initiate slow degradation over time.

  • Impurity Reaction: Trace impurities in your formulation or the TBPS itself could be reacting or catalyzing degradation at a lower temperature.

  • Oxygen Exposure: The presence of oxygen can lead to thermo-oxidative degradation. Ensure your process is conducted under an inert atmosphere (e.g., nitrogen or argon) if you observe discoloration at unexpectedly low temperatures.

Q: I am observing a loss of active sulfur content in my formulation over time, even at room temperature. What is happening?

A: A gradual loss of active sulfur suggests slow decomposition or side reactions.

  • Ambient Light: Exposure to UV or ambient light can sometimes initiate photolytic degradation pathways. Store formulations in amber vials or protected from light.

  • Incompatible Excipients: Certain excipients may react with the polysulfide bonds. Review the compatibility of all formulation components.

  • Volatilization: While TBPS has a low vapor pressure, some decomposition products may be volatile. Ensure your container is tightly sealed.

Q: During a scaled-up reaction, I encountered solid precipitates and an unexpected increase in pressure. What is the likely cause and how can I prevent it?

A: This is a critical safety issue, likely caused by runaway decomposition.

  • Formation of Elemental Sulfur: Heating TBPS, especially in excess or with insufficient hydrogen, can produce elemental sulfur. This sulfur, along with olefins like isobutene (a decomposition product), can form solid polymeric deposits.

  • Exothermic Decomposition: The decomposition process can be exothermic, leading

Troubleshooting inconsistent results in DTBPS-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl 3,3'-dithiobispropionimidate (DTBPS/DTBP)-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues encountered during your experiments.

Troubleshooting Guide

Issue 1: Low or No Crosslinking Efficiency

Q: I am observing a low yield or complete absence of my crosslinked product. What are the potential causes and how can I improve the reaction efficiency?

A: Low or no crosslinking efficiency is a common problem that can arise from several factors, including reagent integrity, reaction conditions, and protein characteristics.

Potential Causes and Solutions:

  • Reagent Instability: DTBPS is sensitive to moisture.[1] To prevent loss of reactivity due to hydrolysis, it is crucial to equilibrate the reagent vial to room temperature before opening and to prepare solutions fresh for each use.[1]

  • Inappropriate Buffer Composition: The reaction buffer should be free of primary amines, such as Tris or glycine (B1666218), as these will compete with the target proteins for reaction with the imidoester groups of DTBPS.[1] Recommended buffers include phosphate, borate, carbonate, or HEPES.[1]

  • Suboptimal pH: The optimal pH range for imidoester crosslinking is between 8 and 9.[1] Reactions performed at a pH below 7 or above 10 may result in significantly lower efficiency.

  • Insufficient Crosslinker Concentration: The concentration of DTBPS should be optimized for your specific system. A general guideline is to use a 10-fold molar excess for protein concentrations above 5 mg/mL and a 20- to 50-fold molar excess for concentrations below 5 mg/mL.[1]

  • Short Incubation Time: Allow the reaction to proceed for 30 to 60 minutes at room temperature to ensure sufficient time for crosslinking to occur.[1]

  • Inaccessible Target Residues: The primary amine groups (lysine side chains and N-termini) on the interacting proteins may be sterically hindered or buried within the protein structure, preventing access by the crosslinker.

Issue 2: High Background or Non-Specific Crosslinking

Q: My results show a high degree of non-specific crosslinking, making it difficult to identify the specific protein interactions of interest. How can I reduce this background?

A: High background from non-specific crosslinking can obscure the desired results. Optimizing the reaction conditions is key to minimizing this issue.

Potential Causes and Solutions:

  • Excessive Crosslinker Concentration: Too much DTBPS can lead to the crosslinking of transient or random protein interactions. It is advisable to perform a titration of the DTBPS concentration to find the optimal balance between specific crosslinking and background noise.

  • Prolonged Incubation Time: Extending the reaction time beyond what is necessary can increase the likelihood of non-specific crosslinking events.

  • Ineffective Quenching: The crosslinking reaction must be effectively stopped. This is typically achieved by adding a quenching solution containing primary amines, such as Tris or glycine, at a final concentration of 20-50 mM.[1]

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis of DTBPS-mediated crosslinking?

A1: DTBPS is a homobifunctional imidoester crosslinker. Its reactive imidoester groups at each end specifically target primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides) to form stable amidine bonds.[1][2] This reaction preserves the positive charge of the original amine group, which can be advantageous for maintaining the native conformation of the protein.[1]

Q2: How can I cleave the crosslinks formed by DTBPS?

A2: DTBPS contains a disulfide bond in its spacer arm, which can be cleaved by reducing agents.[2][3] This allows for the separation of the crosslinked proteins for downstream analysis, such as on a 2D-gel or by mass spectrometry. Common reducing agents for this purpose include dithiothreitol (B142953) (DTT) and β-mercaptoethanol. A typical procedure for cleavage involves incubation with 100-150 mM DTT at 37°C for 30 minutes.[1]

Q3: Is DTBPS soluble in aqueous buffers?

A3: Yes, DTBPS is a water-soluble crosslinker, which makes it convenient for use in biological experiments with purified proteins in aqueous buffers.[3]

Q4: Can DTBPS be used for in-vivo crosslinking?

A4: Yes, DTBPS is membrane-permeable and can be used for intracellular crosslinking in living cells.[3] A common application is in combination with formaldehyde (B43269) for chromatin immunoprecipitation (ChIP) assays to improve the signal for proteins that do not directly bind to DNA.[4]

Q5: What should I do if my protein precipitates after adding DTBPS?

A5: Protein precipitation upon addition of a crosslinker can be due to several factors, including changes in the protein's isoelectric point or the formation of large, insoluble aggregates. To address this, you can try optimizing the crosslinker-to-protein molar ratio, adjusting the pH of the reaction buffer, or performing the reaction at a lower temperature (e.g., on ice).

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing DTBPS-mediated reactions.

Table 1: Recommended Reaction Conditions for DTBPS Crosslinking

ParameterRecommended ValueNotes
pH 8.0 - 9.0Optimal for imidoester reactivity.[1]
Buffer Phosphate, Borate, HEPESMust be free of primary amines.[1]
Temperature Room Temperature or on IceLower temperatures may reduce non-specific crosslinking.[4]
Incubation Time 30 - 60 minutesCan be optimized based on the specific interaction.[1]
Quenching Agent Tris or GlycineFinal concentration of 20-50 mM.[1]

Table 2: DTBPS Concentration Guidelines

Protein ConcentrationRecommended Molar Excess of DTBPS
> 5 mg/mL10-fold[1]
< 5 mg/mL20- to 30-fold[1]

Experimental Protocols

General Protocol for Crosslinking Purified Proteins
  • Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.0).[1]

  • Crosslinker Preparation: Immediately before use, prepare a fresh solution of DTBPS in the reaction buffer.

  • Reaction Initiation: Add the desired molar excess of the DTBPS solution to the protein sample.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris or glycine to a final concentration of 20-50 mM).[1]

  • Analysis: The crosslinked sample can now be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol for Bifunctional Crosslinking of Cells (DTBPS and Formaldehyde)

This protocol is adapted for cells grown in a 150 mm dish.[4]

  • Cell Preparation: Wash cells three times with ice-cold PBS.

  • DTBPS Crosslinking: Freshly prepare 5 mM DTBPS in ice-cold PBS and add 20-25 mL to the cells on ice. Incubate for 30 minutes on ice.

  • Washing: Wash the cells twice with cold PBS.

  • Quenching: Add 20-25 mL of ice-cold quenching buffer (e.g., 100 mM Tris pH 8.0, 150 mM NaCl) and incubate on ice for 10 minutes.

  • Formaldehyde Crosslinking: Wash the cells three times with PBS at room temperature. Add 27 mL of PBS and 3 mL of 10% formaldehyde, mix well, and incubate for 10 minutes at room temperature.

  • Final Quenching: Add 3 mL of glycine and mix well.

  • Final Washes: Wash three times with cold PBS containing 0.5 mM PMSF and proceed with your downstream application (e.g., ChIP).

Visualizations

DTBPS_Reaction_Pathway cluster_reactants Reactants cluster_reaction Crosslinking Reaction cluster_cleavage Cleavage Protein_A Protein A (with primary amines) Crosslinked_Complex Covalently Crosslinked Protein A-B Complex Protein_A->Crosslinked_Complex Reacts with Protein_B Protein B (with primary amines) Protein_B->Crosslinked_Complex Reacts with DTBPS DTBPS Crosslinker DTBPS->Crosslinked_Complex Mediates Reaction_Conditions pH 8-9 Amine-free buffer Reaction_Conditions->Crosslinked_Complex Cleaved_Proteins Separated Protein A and Protein B Crosslinked_Complex->Cleaved_Proteins Cleaved by Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Cleaved_Proteins Enables

Caption: Reaction pathway of DTBPS-mediated protein crosslinking and cleavage.

Troubleshooting_Workflow Start Inconsistent Results Problem Identify the Primary Issue Start->Problem Low_Yield Low/No Crosslinking Problem->Low_Yield Low Yield High_Background High Background/ Non-specific Crosslinking Problem->High_Background High Background Check_Reagent Check DTBPS: Fresh? Stored properly? Low_Yield->Check_Reagent Optimize_Conc Optimize DTBPS Concentration (Titration) High_Background->Optimize_Conc Check_Buffer Check Buffer: Amine-free? pH 8-9? Check_Reagent->Check_Buffer Check_Buffer->Optimize_Conc Optimize_Time Optimize Incubation Time Optimize_Conc->Optimize_Time Check_Quenching Ensure Effective Quenching Optimize_Time->Check_Quenching Solution Improved Results Check_Quenching->Solution

Caption: Logical workflow for troubleshooting inconsistent DTBPS crosslinking results.

References

Technical Support Center: Di-tert-butyl Polysulfide in Experimental Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Di-tert-butyl Polysulfide (TBPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the reactivity of TBPS in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBPS) and what are its primary applications in research?

A1: this compound is an organosulfur compound composed of two tert-butyl groups linked by a chain of sulfur atoms.[1] While it is widely used in industrial settings as a sulfiding agent for catalysts and as an anti-coking additive, in a laboratory context, it serves as a versatile sulfur transfer reagent.[1][2] Its primary application for researchers is in the synthesis of sulfur-containing organic molecules, including thioethers and various heterocycles, which are significant in medicinal chemistry and drug development.[3]

Q2: What are the main advantages of using TBPS over other sulfurizing agents like Dimethyl Disulfide (DMDS)?

A2: TBPS offers several advantages, including a lower decomposition temperature, which allows for milder reaction conditions.[3][4] It is also classified as a non-flammable liquid with a higher flash point than DMDS, enhancing safety during storage and handling.[3][4] Furthermore, its decomposition byproducts are isobutene and isobutane, which can be easier to handle and separate from reaction mixtures compared to the methane (B114726) produced from DMDS.[4]

Q3: What are the typical decomposition temperatures for TBPS?

A3: The decomposition of TBPS can begin at temperatures as low as 160°C (320°F), particularly in the presence of catalysts like NiMo or CoMo.[4] The initial thermal decomposition temperature is generally in the range of 125-155°C.[3]

Q4: Can TBPS be used for gas-phase reactions?

A4: Caution is advised when using TBPS in gas-phase sulfiding. To prevent the precipitation of elemental sulfur, which can cause pressure drop issues, it is crucial to ensure a sufficient supply of hydrogen and to inject the TBPS as close to the reactor inlet as possible.[4][5] Temperatures should be maintained above 205°C (400°F) to ensure complete decomposition.[4]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low Reactivity or Incomplete Sulfur Transfer
Potential Cause Troubleshooting Strategy
Insufficient Temperature Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or GC-MS. Be mindful of the decomposition temperature to avoid unwanted side reactions.
Steric Hindrance If the substrate is sterically hindered, consider using a less bulky sulfur transfer reagent or employing a catalyst to facilitate the reaction.
Inappropriate Solvent Ensure the solvent is suitable for the reaction temperature and solubilizes both the substrate and TBPS. TBPS is soluble in hexane (B92381) and white spirits.[5]
Lack of Activation For reactions with less reactive nucleophiles, consider the use of a catalyst. Lewis acids can activate the polysulfide chain, making it more susceptible to nucleophilic attack.[2]
Issue 2: Formation of Elemental Sulfur and Side Products
Potential Cause Troubleshooting Strategy
Decomposition at Intermediate Temperatures Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that sufficient reducing equivalents (if applicable to the reaction) are present to prevent the formation of elemental sulfur.[4]
Reaction with Olefins If your substrate contains olefinic groups, be aware that elemental sulfur formed from TBPS decomposition can react to form polymeric products.[5] Maintain strict temperature control and consider using a sulfur scavenger if this becomes a significant issue.
Uncontrolled Decomposition Avoid exposing TBPS to temperatures above 150°C (300°F) before it enters the main reaction stream to prevent premature and uncontrolled decomposition.[4]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, often compared to Dimethyl Disulfide (DMDS) for reference.

PropertyThis compound (TBPS)Dimethyl Disulfide (DMDS)Reference(s)
Sulfur Content (% wt) ~54%~68%[4]
Decomposition Temperature As low as 160°C (320°F)~200°C (392°F)[4]
Flash Point ≥100°C~16°C[3]
Vapor Pressure LowerHigher[4]
Decomposition Products H₂S, isobutene, isobutaneH₂S, methane[4]
Classification Non-flammable liquidFlammable liquid[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the laboratory synthesis of this compound.

Materials:

  • Sulfur (S₈)

  • tert-Butyl mercaptan

  • Triethylamine (B128534)

  • 10% Sodium hydroxide (B78521) solution

  • Water

  • Nitrogen gas supply

  • Round-bottom flask with stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine sulfur (3.33 mol) and tert-butyl mercaptan (2.22 mol).

  • With stirring, cautiously add a few drops of triethylamine. An exothermic reaction with gas evolution will occur.

  • Once the initial vigorous reaction subsides, heat the mixture to 40°C for 1 hour.

  • Add additional triethylamine (to a total of 0.022 mol) until the sulfur dissolves.

  • Heat the reaction mixture to 85°C for 1 hour.

  • Cool the mixture to room temperature.

  • Wash the product with three portions of 10% sodium hydroxide solution, followed by two portions of water using a separatory funnel.

  • Dry the product by heating at 100°C under high vacuum using a rotary evaporator.

  • Filter the resulting light yellow oil to obtain this compound.

Visualizations

Diagram 1: General Strategy for Enhancing TBPS Reactivity

Enhancing_TBPS_Reactivity TBPS This compound (TBPS) Activation Activation Strategy TBPS->Activation Nucleophile Nucleophile (e.g., Carbanion, Thiolate) Activation->Nucleophile Reaction Product Sulfur-Containing Product Nucleophile->Product Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Activation Enhances Conditions Reaction Conditions (Temperature, Solvent) Conditions->Activation Influences Troubleshooting_TBPS Start Low or No Reaction Check_Temp Increase Temperature? Start->Check_Temp Check_Catalyst Add Catalyst? Check_Temp->Check_Catalyst No Success Reaction Proceeds Check_Temp->Success Yes Check_Solvent Change Solvent? Check_Catalyst->Check_Solvent No Check_Catalyst->Success Yes Check_Solvent->Success Yes Reassess Re-evaluate Substrate/Reagent Check_Solvent->Reassess No

References

Technical Support Center: Purification of High-Purity Di-tert-butyl Polysulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity Di-tert-butyl polysulfide (TBPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity TBPS for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is an organosulfur compound with multiple sulfur atoms in a chain flanked by two tert-butyl groups. In industrial settings, it is primarily used as a sulfiding agent for catalysts in hydrotreating and hydrocracking processes.[1][2][3][4] For research and drug development, high-purity TBPS can be utilized in the synthesis of sulfur-containing organic molecules and as a source of reactive sulfur.

Q2: What are the typical impurities in crude this compound synthesized in the laboratory?

A2: Common impurities in lab-synthesized TBPS can include:

  • Unreacted starting materials: Elemental sulfur and tert-butyl mercaptan.[5]

  • Polysulfides of varying chain lengths: The synthesis often results in a mixture of di-, tri-, tetra-, penta-, and higher polysulfides.[1]

  • Oxidation byproducts: Depending on the reaction conditions, various oxidized sulfur species may be present.

  • Residual catalyst and solvents: Any catalysts (like triethylamine) or solvents used in the synthesis may remain.[5]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: To determine the purity and composition of your TBPS sample, the following analytical methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and separating polysulfides of different chain lengths.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): An effective method for the separation and quantification of different polysulfide species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the desired polysulfide and identify organic impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Polysulfide Incomplete reaction between tert-butyl mercaptan and sulfur.Ensure the reaction goes to completion by optimizing reaction time and temperature. The addition of a basic catalyst like triethylamine (B128534) can facilitate the reaction.[5]
Loss of product during workup.Be careful during the washing and extraction steps to avoid loss of the organic layer. Minimize the number of transfer steps.
Product has a Strong Mercaptan Odor Presence of residual tert-butyl mercaptan.Wash the product with an aqueous solution of a mild base, such as 10% sodium hydroxide (B78521), to remove acidic mercaptans.[5] Subsequent treatment with a mild oxidizing agent or specialized scavengers can also be effective.[3]
Product is a Dark Brown or Tan Liquid The presence of various polysulfide chain lengths and potentially some impurities can contribute to this color.[2]While this is the typical appearance of the industrial product, for higher purity and a lighter color, purification by fractional vacuum distillation or column chromatography may be necessary.
Formation of Solids in the Product Precipitation of elemental sulfur, especially upon cooling.Wash the product with a solvent in which elemental sulfur is soluble but the desired polysulfide is less soluble, such as cold carbon disulfide or toluene.
Decomposition of the polysulfide.Avoid excessive heating during purification, as this can lead to the formation of elemental sulfur and other byproducts.[1][6]

Purification Protocols

Preparative Scale Purification by Washing

This protocol is a basic purification step suitable for removing acidic impurities like mercaptans and water-soluble byproducts.

Methodology:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 10% sodium hydroxide solution and shake vigorously for 1-2 minutes. Vent the funnel frequently to release any pressure buildup.

  • Allow the layers to separate and drain the aqueous (lower) layer.

  • Repeat the washing step with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter to remove the drying agent.

  • Remove any residual solvent under reduced pressure using a rotary evaporator.[5]

High-Purity Purification by Fractional Vacuum Distillation

Fractional vacuum distillation is a suitable method for separating Di-tert-butyl polysulfides of different chain lengths, as their boiling points are expected to be close.

Methodology:

  • Set up a fractional distillation apparatus with a vacuum source. Use a short, insulated fractionating column.

  • Place the crude this compound in the distillation flask with a stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fractions at different boiling point ranges. The lower-boiling fractions will be enriched in the shorter-chain polysulfides.

  • Analyze the purity of each fraction using GC-MS or HPLC-MS to identify the fraction containing the desired high-purity this compound.

Purification by Column Chromatography

Column chromatography can be effective for separating polysulfides from less polar impurities like elemental sulfur and more polar impurities.

Methodology:

  • Slurry Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent such as hexane. Elemental sulfur, being non-polar, should elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to elute the this compound.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Advantages Disadvantages
Washing 85-95%Simple, fast, and effective for removing acidic impurities.Does not separate polysulfides of different chain lengths.
Fractional Vacuum Distillation >98%Effective for separating compounds with close boiling points, such as different polysulfides.Requires specialized equipment; potential for thermal decomposition if not carefully controlled.
Column Chromatography >99%Can achieve very high purity by separating based on polarity.Can be time-consuming and requires larger volumes of solvent.

Visualizations

experimental_workflow crude Crude this compound washing Washing (10% NaOH, H2O) crude->washing drying Drying (Na2SO4) washing->drying washed_product Washed Product drying->washed_product distillation Fractional Vacuum Distillation washed_product->distillation chromatography Column Chromatography washed_product->chromatography high_purity High-Purity Product (>99%) distillation->high_purity chromatography->high_purity analysis Purity Analysis (GC-MS, HPLC) high_purity->analysis

Caption: Experimental workflow for the purification of high-purity this compound.

troubleshooting_logic start Purified Product Analysis odor Strong Mercaptan Odor? start->odor color Undesirable Color? odor->color No wash Perform NaOH Wash odor->wash Yes purity Purity < 99%? color->purity No distill Consider Fractional Vacuum Distillation color->distill Yes chrom Consider Column Chromatography purity->chrom Yes end High-Purity Product purity->end No wash->color distill->purity chrom->end

Caption: Troubleshooting logic for achieving high-purity this compound.

References

Validation & Comparative

Performance Showdown: Di-tert-butyl Polysulfide in Modern Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and formulation experts, the quest for optimal lubricant performance is a continuous journey of balancing efficacy, durability, and cost. In the realm of extreme pressure (EP) and anti-wear (AW) additives, Di-tert-butyl Polysulfide (DTBP) has carved out a significant niche. This guide provides a comprehensive comparison of DTBP's performance against other common lubricant additives, supported by experimental data and detailed methodologies.

This compound is a sulfur-carrying additive known for its ability to form a protective film on metal surfaces under high-pressure conditions, preventing seizure and reducing wear. Its performance is critically evaluated against established alternatives, including sulfurized olefins, zinc dialkyldithiophosphates (ZDDP), and ashless dithiocarbamates.

Executive Summary of Performance

The following tables summarize the comparative performance of this compound and its alternatives based on key industry-standard tests. The data presented is a synthesis of typical values found in lubricant performance studies.

Table 1: Extreme Pressure Performance Comparison (ASTM D2782 - Timken Method)
Additive TypeTypical Treat Rate (% wt.)Timken OK Load (lbs)
This compound (DTBP) 1.0 - 3.0 45 - 60
Sulfurized Olefin1.0 - 3.040 - 55
Zinc Dialkyldithiophosphate (ZDDP)0.5 - 1.535 - 45
Ashless Dithiocarbamate0.5 - 2.030 - 40

Higher Timken OK Load indicates superior extreme pressure performance.

Table 2: Anti-Wear Performance Comparison (ASTM D4172 - Four-Ball Method)
Additive TypeTypical Treat Rate (% wt.)Wear Scar Diameter (mm)
This compound (DTBP) 1.0 - 3.0 0.40 - 0.55
Sulfurized Olefin1.0 - 3.00.45 - 0.60
Zinc Dialkyldithiophosphate (ZDDP)0.5 - 1.50.35 - 0.50
Ashless Dithiocarbamate0.5 - 2.00.50 - 0.65

Smaller wear scar diameter indicates better anti-wear properties.

Table 3: Antioxidant Performance Comparison (ASTM D2272 - RBOT)
Additive TypeTypical Treat Rate (% wt.)RBOT (minutes)
This compound (DTBP) 1.0 - 3.0 150 - 250
Sulfurized Olefin1.0 - 3.0100 - 200
Zinc Dialkyldithiophosphate (ZDDP)0.5 - 1.5200 - 400+
Ashless Dithiocarbamate0.5 - 2.0100 - 180

Longer RBOT time indicates greater oxidation stability.

Experimental Protocols

The performance data presented is based on standardized testing methodologies designed to simulate the demanding conditions lubricants face in service.

ASTM D2782: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Timken Method)

This test evaluates the load-carrying capacity of a lubricant under high-pressure conditions.[1][2] A hardened steel ring rotates against a stationary steel block, which is pressed against the ring with increasing force. The lubricant is applied to the contact zone. The Timken OK Load is the highest load at which the rotating ring does not produce a score mark on the test block.[1][2]

  • Apparatus: Timken Extreme Pressure Tester

  • Test Ring Speed: 800 rpm[3][4]

  • Test Duration: 10 minutes per load stage[3]

  • Temperature: Maintained at a specified temperature, typically ambient or slightly elevated.

  • Procedure: The load on the test block is incrementally increased until scoring or seizure occurs. The highest load sustained without scoring is reported as the Timken OK Load in pounds (lbs).[3]

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This method assesses the anti-wear properties of a lubricant.[5][6] Three steel balls are held stationary in a cup filled with the test lubricant, while a fourth ball is rotated against them under a specified load, speed, and temperature.[5][6] The amount of wear is determined by measuring the average diameter of the wear scars on the three stationary balls.[5]

  • Apparatus: Four-Ball Wear Tester

  • Test Conditions:

    • Load: 40 kg[5]

    • Speed: 1200 rpm[5][6]

    • Temperature: 75°C[5]

    • Duration: 60 minutes[5][6]

  • Procedure: After the test, the three stationary balls are cleaned, and the wear scars are measured under a microscope. The average wear scar diameter is reported in millimeters (mm).[5]

ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RBOT)

This test, also known as the Rotating Bomb Oxidation Test (RBOT), is used to evaluate the oxidation stability of a lubricant.[7][8] A sample of the lubricant, mixed with water and a copper catalyst, is placed in a pressurized vessel filled with oxygen.[7][8] The vessel is then rotated in a heated bath, and the time taken for a significant drop in pressure (due to oxygen consumption during oxidation) is measured.[7]

  • Apparatus: Rotating Pressure Vessel Oxidation Test Apparatus

  • Test Conditions:

    • Temperature: 150°C[7][8]

    • Oxygen Pressure: 90 psi[8]

    • Catalyst: Copper coil[7][8]

  • Procedure: The time, in minutes, for the pressure to drop by a specified amount from the maximum pressure is recorded as the oxidation lifetime.[7]

Visualizing the Evaluation Process and Mechanism

To better understand the logical flow of lubricant additive evaluation and the proposed mechanism of action for sulfur carriers like DTBP, the following diagrams are provided.

Performance_Evaluation_Workflow cluster_formulation Lubricant Formulation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison BaseOil Base Oil EP_Test Extreme Pressure Test (ASTM D2782) BaseOil->EP_Test AW_Test Anti-Wear Test (ASTM D4172) BaseOil->AW_Test AO_Test Antioxidant Test (ASTM D2272) BaseOil->AO_Test DTBP DTBP Additive DTBP->EP_Test DTBP->AW_Test DTBP->AO_Test Alternative Alternative Additive (e.g., ZDDP, Sulfurized Olefin) Alternative->EP_Test Alternative->AW_Test Alternative->AO_Test Data_Collection Collect Performance Data (Timken OK Load, Wear Scar, RBOT Time) EP_Test->Data_Collection AW_Test->Data_Collection AO_Test->Data_Collection Comparison Compare DTBP vs. Alternatives Data_Collection->Comparison

Caption: Workflow for Lubricant Performance Evaluation.

Protective_Film_Formation cluster_conditions High Pressure & Temperature cluster_surface Metal Surface Interaction cluster_outcome Performance Outcome High_Load High Load/ Shear Stress DTBP This compound (DTBP) High_Load->DTBP High_Temp Elevated Temperature High_Temp->DTBP Decomposition DTBP Decomposition (Release of Active Sulfur) DTBP->Decomposition Reaction Tribochemical Reaction Decomposition->Reaction Protective_Film Formation of Iron Sulfide (FeS) Layer Reaction->Protective_Film Performance Anti-Wear & Extreme Pressure Performance Protective_Film->Performance

Caption: Mechanism of DTBP Protective Film Formation.

Conclusion

This compound demonstrates strong performance as an extreme pressure and anti-wear additive in lubricant formulations. Its Timken OK Load is competitive with, and in some cases superior to, traditional sulfurized olefins. In terms of anti-wear properties, as measured by the four-ball wear test, DTBP is effective, though high-performance ZDDP formulations may show smaller wear scars. As an antioxidant, DTBP provides a moderate level of protection, though it is generally outperformed in this specific function by dedicated antioxidants like ZDDP.

The selection of an appropriate additive package depends on the specific requirements of the application. For applications demanding robust extreme pressure performance where a moderate level of anti-wear and antioxidant protection is sufficient, this compound presents a compelling and effective option. Further formulation work can optimize its performance in synergy with other additives to meet a wide range of lubrication challenges.

References

A Comparative Guide to the Cross-linking Efficiency of Di-tert-butyl Polysulfide in Various Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-linking efficiency of di-tert-butyl polysulfide and related compounds in different polymer systems. Due to the limited availability of direct comparative studies on this compound, this document synthesizes findings from research on analogous sulfur-based and peroxide cross-linking agents to provide a comprehensive overview for researchers and scientists. The data presented herein is intended to serve as a foundational resource for understanding how the choice of cross-linking agent and polymer type influences the final material properties.

Introduction to Cross-linking with Polysulfides

Cross-linking is a critical process in polymer chemistry that transforms thermoplastic materials into thermosets, enhancing properties such as mechanical strength, thermal stability, and chemical resistance.[1] this compound is a sulfur-containing organic compound that can be used as a cross-linking agent. The polysulfidic bridges formed between polymer chains impart unique characteristics to the final material, differing from those created by carbon-carbon bonds from peroxide-based cross-linking.

This guide will explore the cross-linking efficiency in three major classes of polymers: Polyethylene (B3416737) (PE), Ethylene Propylene Diene Monomer (EPDM) rubber, and Thermoplastic Elastomers (TPEs).

Quantitative Comparison of Cross-linking Efficiency

The following tables summarize key quantitative data on the cross-linking efficiency of various agents in different polymers. Direct data for this compound is sparse; therefore, data for di-tert-butyl peroxide (a radical initiator that can be compared to the radical mechanism of some sulfur cures) and other sulfur-based systems are presented to provide a comparative context.

Table 1: Cross-linking Efficiency in Polyethylene (PE)

Polymer TypeCross-linking AgentConcentration (phr)Gel Content (%)Key Findings
HDPEDi-tert-butyl peroxide (DTBP) & TAIC-82.1The combination of DTBP and TAIC as a cross-linking system significantly improves the cross-linking degree of HDPE.[2]
LLDPEDialkyl Peroxide2%~85The addition of dialkyl peroxide to LLDPE promotes the formation of a reticulated network, leading to high gel content.[3]
HDPEDi-tert butyl cumyl peroxide (BCUP)-Increased with BCUP concentrationCross-link density, as determined by the hot set test, showed an increase with increasing BCUP content.[2]
LLDPE (silane-grafted)4,4′-dithiodianiline--Reactive blending of maleic anhydride-grafted LLDPE with a disulfide-containing aniline (B41778) resulted in a cross-linked material with improved storage modulus and dimensional stability.[4]

Table 2: Cross-linking Efficiency in EPDM Rubber

Curing SystemAcceleratorCross-link Density (mol/cm³)Disulfide/Polysulfide RatioKey Findings
SulfurThiazole, Sulfonamides, Dithiocarbamate, ThiuramVariesVariesThe type of accelerator significantly affects the mechanical properties and vulcanization characteristics of EPDM rubber.[5]
SulfurTMTDIncreased with TMTD contentDecreased with TMTD contentIncreasing the TMTD accelerator content in hydroxylamine-functionalized natural rubber led to a higher cross-linking density.[5]
PeroxideDicumyl peroxideVariesN/ARadically cross-linked EPDMs generally exhibit better elastic recovery properties compared to those cross-linked with phenolic resin.[6]
SulfurVariousDependent on curing systemVariesDifferent sulfur-based curing systems (Conventional, Semi-Efficient, Efficient) result in specific cross-link concentrations and distributions of mono-, di-, and polysulfidic cross-links.[7]

Table 3: Properties of Polysulfide-Based Thermoplastic Elastomers

Polymer SystemCross-linking AgentTensile Strength (MPa)Elongation at Break (%)Key Findings
Liquid PolysulfideBisphenol-A diacrylate resin> 0.7126 - 412Thiol-ene click reaction of liquid polysulfide oligomers resulted in elastomers with good thermal stability and low-temperature flexibility.[8]
Thermoplastic Polyurethane (TPU)Diallyl disulfide (DADS)--Integration of diallyl disulfide as a functional cross-linking monomer in TPU created reversible cross-links, enabling self-healing properties.[9]
Polyolefin Elastomer (POE)Disulfide-containing cross-linkers--Commercially available POE can be converted into a dynamically cross-linked network through free-radical reactive processing with disulfide-containing cross-linkers.[10]

Experimental Protocols

Accurate determination of cross-linking efficiency is paramount for material characterization and quality control. The two most common methods are swelling tests and rheological measurements.

Swelling Method for Determining Cross-link Density

This method is based on the principle that a cross-linked polymer will swell rather than dissolve in a suitable solvent. The degree of swelling is inversely proportional to the cross-link density.

1. Sample Preparation:

  • A small, precisely weighed sample of the cross-linked polymer is prepared. For polyethylene, this often involves creating shavings or a small, thin film.[11]

2. Solvent Immersion:

  • The sample is immersed in a suitable solvent (e.g., xylene or toluene (B28343) for polyethylene and EPDM) in a sealed container.[12][13]

  • The immersion is carried out at a specific temperature for a defined period (e.g., 24 to 72 hours) to allow the sample to reach equilibrium swelling.[13][14]

3. Measurement of Swollen Weight:

  • After reaching equilibrium, the swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted, and the sample is weighed.[13]

4. Measurement of Dry Weight:

  • The swollen sample is then dried in a vacuum oven until a constant weight is achieved. This gives the weight of the dried, extracted polymer network.[4]

5. Calculation of Gel Content and Swell Ratio:

  • Gel Content (%) is a measure of the insoluble fraction of the polymer and is calculated as: (Weight of dried sample / Initial weight of sample) * 100[1][15]

  • Swell Ratio is a measure of the volume of solvent absorbed by the polymer network.

6. Calculation of Cross-link Density using the Flory-Rehner Equation:

  • The cross-link density (ν) can be calculated from the swelling data using the Flory-Rehner equation.[12][13][16] ν = -[ln(1 - V_r) + V_r + χ * V_r^2] / [V_s * (V_r^(1/3) - V_r / 2)] Where:

    • V_r is the volume fraction of the polymer in the swollen gel.

    • χ is the Flory-Huggins polymer-solvent interaction parameter.

    • V_s is the molar volume of the solvent.

Rheological Method for Determining Cure Characteristics

Rheological measurements monitor the change in viscoelastic properties of the polymer during the cross-linking reaction. This provides information on the cure rate, scorch time, and the final modulus, which is related to the cross-link density.

1. Sample Preparation:

  • A small, uncured sample of the polymer compound is placed between the plates of a rheometer.[17]

2. Isothermal Curing:

  • The sample is heated to a specific curing temperature and subjected to a small, oscillatory shear strain at a constant frequency.[17][18]

3. Data Acquisition:

  • The storage modulus (G'), loss modulus (G''), and complex viscosity are measured as a function of time.[19]

4. Analysis of Cure Curve:

  • Scorch Time (ts2): The time at which the cross-linking reaction begins, often indicated by a sharp increase in torque or storage modulus.

  • Optimum Cure Time (t90): The time required to achieve 90% of the maximum torque or modulus, indicating a near-complete cure.

  • Maximum Torque/Modulus (MH): The plateau value of the torque or storage modulus, which is proportional to the final cross-link density of the material.[20]

Mandatory Visualizations

Experimental Workflow for Evaluating Cross-linking Efficiency

The following diagram illustrates a generalized workflow for assessing the cross-linking efficiency of a given agent in a polymer matrix.

experimental_workflow cluster_prep Sample Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis of Cross-linking Efficiency cluster_data Data Interpretation polymer Select Polymer (PE, EPDM, TPE) compound Compound Polymer and Agent polymer->compound agent Select Cross-linking Agent (this compound) agent->compound cure Cure Sample (Compression Molding, etc.) compound->cure swelling Swelling Test (ASTM D2765) cure->swelling rheology Rheological Analysis cure->rheology mechanical Mechanical Testing cure->mechanical gel Calculate Gel Content swelling->gel density Calculate Cross-link Density (Flory-Rehner Equation) swelling->density rheology->density properties Correlate with Physical Properties mechanical->properties gel->properties density->properties

Caption: Generalized workflow for evaluating polymer cross-linking efficiency.

Signaling Pathway of Radical Cross-linking

The diagram below illustrates the general mechanism of radical-initiated cross-linking, which is relevant for both peroxide and certain sulfur-based curing systems.

radical_crosslinking initiator Initiator (e.g., Peroxide or Polysulfide) + Heat radicals Formation of Free Radicals initiator->radicals Decomposition polymer_radical Polymer Macroradical radicals->polymer_radical Hydrogen Abstraction polymer_chain Polymer Chain polymer_chain->polymer_radical crosslink Cross-linked Polymer Network polymer_radical->crosslink Combination polymer_radical->crosslink

Caption: Simplified pathway of radical-initiated polymer cross-linking.

Conclusion

The efficiency of cross-linking is a multi-faceted parameter influenced by the polymer matrix, the type and concentration of the cross-linking agent, and the processing conditions. While direct comparative data for this compound remains an area for further research, the presented data on analogous systems provides valuable insights. For polyethylene, peroxide-based systems demonstrate high efficiency in achieving significant gel content. In EPDM, a variety of sulfur-based systems allow for tailored cross-link densities and types of sulfidic bridges, impacting the final properties. Polysulfide-based cross-linkers are also showing promise in the development of advanced thermoplastic elastomers with dynamic and reversible cross-links. The experimental protocols outlined, particularly swelling tests and rheometry, are robust methods for quantifying cross-linking efficiency and are essential tools for researchers in this field.

References

Comparing the anti-wear properties of various organic polysulfides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-Wear Properties of Organic Polysulfides

This guide provides a detailed comparison of the anti-wear properties of various organic polysulfides, targeting researchers, scientists, and professionals in lubricant and drug development. The information is compiled from scientific literature and presents objective comparisons based on experimental data.

Data Presentation: Quantitative Anti-Wear Properties

The following table summarizes the anti-wear and extreme-pressure (EP) properties of different organic polysulfide additives as evaluated by the four-ball test. It is important to note that direct comparison between studies can be challenging due to variations in base oils and test conditions.

Additive TypeAdditive DescriptionBase OilConcentration (wt%)Test MethodWear Scar Diameter (WSD) (mm)Weld Point (WP) (kgf)Coefficient of Friction (CoF)Reference
Alkyl PolysulfideCommercial Polysulfide (PS)150N Paraffinic2ASTM D2783-200-[1]
Alkyl PolysulfideCommercial Polysulfide (PS)150N Paraffinic5ASTM D2783-315-[1]
Alkyl PolysulfideCommercial Polysulfide (PS)Refined Soybean (SOY)2ASTM D2783-250-[1]
Alkyl PolysulfideCommercial Polysulfide (PS)Refined Soybean (SOY)5ASTM D2783-400-[1]
Alkyl PolysulfideDi-tert-butyl polysulfide (TBPS 454)Not SpecifiedNot SpecifiedNot SpecifiedData not availableData not availableData not available[2][3][4]
Alkyl PolysulfideDi-tert-dodecyl polysulfide (TPS™ 32)Not SpecifiedNot SpecifiedNot SpecifiedData not availableData not availableData not available[5]
Alkyl PolysulfideDi-tert-dodecyl polysulfide (TPS™ 20)Not SpecifiedNot SpecifiedNot SpecifiedData not availableData not availableData not available[5]
Aryl PolysulfideDibenzyl Disulfide (DBDS)Mineral Insulating OilNot SpecifiedNot an anti-wear testNot applicableNot applicableNot applicable[6]

Note: Much of the publicly available data on specific commercial organic polysulfides focuses on their chemical properties and applications rather than providing direct comparative anti-wear performance data in lubricants. Dibenzyl disulfide is noted more for its antioxidant properties and corrosivity (B1173158) at high temperatures rather than as a primary anti-wear additive[6].

Structure-Activity Relationship in Anti-Wear Performance

The anti-wear properties of organic polysulfides are significantly influenced by their molecular structure, particularly the nature of the organic group (alkyl or aryl) and the length of the polysulfide chain (sulfur rank).

  • Alkyl vs. Aryl Groups: The organic group influences the solubility of the polysulfide in the base oil and its thermal stability. While specific comparative data is scarce in the reviewed literature, the general principle is that the organic group's compatibility with the base oil is crucial for the additive to be effective.

  • Sulfur Chain Length (Sulfur Rank): The number of sulfur atoms in the polysulfide chain is a critical factor in its reactivity and, consequently, its anti-wear performance. Polysulfides with longer sulfur chains (higher sulfur rank) are generally more reactive and provide better extreme pressure properties. For instance, in a study on tapered roller bearings, an alkyl polysulfide with a longer sulfide (B99878) chain length (n > 2) was found to be more chemically active than an alkyl disulfide (n = 2)[7]. This increased reactivity allows for the formation of a protective iron sulfide layer on the metal surfaces under boundary lubrication conditions, which prevents direct metal-to-metal contact and reduces wear[7]. This compound is described as a mixture with a predominance of tetra- and pentasulfides, indicating a high sulfur rank for enhanced activity[2][3].

Experimental Protocols

The primary method for evaluating the anti-wear and extreme-pressure properties of lubricant additives is the Four-Ball Test . Several ASTM standard methods are derived from this test, each with specific conditions and objectives.

Four-Ball Wear Test (ASTM D4172 for oils, ASTM D2266 for greases)

This test evaluates the wear-preventive characteristics of a lubricant under sliding conditions.

  • Apparatus: A four-ball wear tester consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.

  • Procedure:

    • The three stationary balls are clamped in the test cup, and the lubricant sample is added.

    • The fourth ball is placed in the chuck of the motor-driven spindle.

    • A specified load is applied (typically 40 kgf), and the top ball is rotated at a constant speed (usually 1200 rpm) for a set duration (typically 60 minutes) at a controlled temperature.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Output: The average wear scar diameter (WSD) is reported. A smaller WSD indicates better anti-wear performance. The coefficient of friction can also be monitored during the test.

Four-Ball Extreme-Pressure (EP) Test (ASTM D2783 for oils, ASTM D2596 for greases)

This test determines the load-carrying capacity of a lubricant.

  • Apparatus: The same four-ball tester is used.

  • Procedure:

    • The setup is similar to the wear test.

    • A series of short-duration tests (typically 10 seconds) are run with increasing loads.

    • The load is increased incrementally until welding of the balls occurs.

  • Output:

    • Weld Point (WP): The lowest load at which the rotating ball seizes and welds to the stationary balls. A higher weld point indicates better extreme-pressure performance.

    • Load-Wear Index (LWI): A measure of the lubricant's ability to prevent wear at high loads.

Mechanism of Action: Tribofilm Formation

The anti-wear and extreme-pressure properties of organic polysulfides stem from their ability to form a protective tribochemical film on the metal surfaces under boundary lubrication conditions (high load and/or low speed).

G cluster_0 Boundary Lubrication Conditions cluster_1 Tribochemical Reaction cluster_2 Lubrication Outcome High_Load High Load Polysulfide_Decomposition Organic Polysulfide Decomposition High_Load->Polysulfide_Decomposition Initiates High_Temp High Temperature High_Temp->Polysulfide_Decomposition Initiates Sulfur_Reaction Active Sulfur Reacts with Iron Surface Polysulfide_Decomposition->Sulfur_Reaction Tribofilm_Formation Formation of Iron Sulfide (FeS) Tribofilm Sulfur_Reaction->Tribofilm_Formation Reduced_Friction Reduced Friction Tribofilm_Formation->Reduced_Friction Leads to Wear_Prevention Prevention of Wear and Seizure Tribofilm_Formation->Wear_Prevention Leads to

Caption: Mechanism of action for organic polysulfide anti-wear additives.

Experimental Workflow for Evaluating Anti-Wear Properties

The following diagram illustrates a typical workflow for the experimental evaluation of organic polysulfide additives.

G cluster_0 Preparation cluster_1 Tribological Testing cluster_2 Data Acquisition & Analysis cluster_3 Surface Analysis (Optional) Additive_Selection Select Organic Polysulfides Blending Blend Additives with Base Oil Additive_Selection->Blending Four_Ball_Wear Four-Ball Wear Test (ASTM D4172/D2266) Blending->Four_Ball_Wear Four_Ball_EP Four-Ball EP Test (ASTM D2783/D2596) Blending->Four_Ball_EP Measure_WSD Measure Wear Scar Diameter (WSD) Four_Ball_Wear->Measure_WSD Record_CoF Record Coefficient of Friction (CoF) Four_Ball_Wear->Record_CoF Determine_WP Determine Weld Point (WP) Four_Ball_EP->Determine_WP Compare_Data Compare Performance Metrics Measure_WSD->Compare_Data Determine_WP->Compare_Data Record_CoF->Compare_Data SEM_EDX SEM/EDX Analysis of Wear Scars Compare_Data->SEM_EDX Inform XPS XPS Analysis of Tribofilm Composition Compare_Data->XPS Inform

Caption: Experimental workflow for comparing organic polysulfide anti-wear additives.

References

Spectroscopic comparison of Di-tert-butyl disulfide and polysulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective spectroscopic comparison between di-tert-butyl disulfide, a simple organic disulfide, and inorganic polysulfides (S_n_²⁻), which are chains of sulfur atoms. The comparison focuses on key analytical techniques: Nuclear Magnetic Resonance (NMR), Raman, Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science to aid in the identification and characterization of these sulfur-containing compounds.

Data Presentation: Spectroscopic Signature Comparison

The following tables summarize the key spectroscopic data for di-tert-butyl disulfide and various polysulfide species. Polysulfide data can vary depending on the counter-ion, solvent, and temperature, but the values presented are representative for characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundTechniqueSolventChemical Shift (δ)Notes
Di-tert-butyl Disulfide¹H NMRCDCl₃~1.33 ppm (singlet)Represents the 18 equivalent protons of the two tert-butyl groups.
¹³C NMRCDCl₃~47.6 ppm (quaternary C), ~31.1 ppm (methyl C)Shows two distinct signals for the two types of carbon atoms.
Polysulfides (Li₂S_n_)¹H & ⁷Li NMRVariousIndirect observation via shifts in solvent peaks or changes in relaxation times.Direct NMR of polysulfides is challenging. Presence of paramagnetic radical species (e.g., S₃•⁻) significantly decreases the T1 relaxation time of solvent protons.

Table 2: Raman Spectroscopic Data

CompoundTechniqueMediumKey Frequencies (cm⁻¹)Assignment
Di-tert-butyl DisulfideRamanSolid/Liquid~510 cm⁻¹S-S (Disulfide) Stretch
~640 cm⁻¹C-S (Carbon-Sulfur) Stretch
Sodium PolysulfidesRamanSolid/Liquid~192 cm⁻¹S₂²⁻ Stretch
~450 cm⁻¹S₃²⁻ Stretch
~390, 518 cm⁻¹S₄²⁻ Stretches
~386, 440 cm⁻¹S₆²⁻ Stretches
~380, 436 cm⁻¹S₈²⁻ Stretches
~534 cm⁻¹S₃•⁻ (Radical) Stretch

Table 3: UV-Visible Spectroscopic Data

CompoundTechniqueSolventλ_max_ (nm)Notes
Di-tert-butyl DisulfideUV-VisCyclohexane~250 nmWeak absorption characteristic of dialkyl disulfides, arising from stereoelectronic effects.
PolysulfidesUV-VisGlyme-based ElectrolytesS₈: ~237, 280 nmElemental sulfur starting material.
S₈²⁻: Not typically detected
S₆²⁻: ~355 nmAs chain length increases, λ_max_ generally shifts to longer wavelengths.
S₄²⁻: ~410 nmResponsible for the yellow color of many polysulfide solutions.
S₃•⁻ (Radical): ~640 nmGives a characteristic blue color.

Table 4: Infrared (IR) Spectroscopic Data

CompoundTechniqueMediumKey Frequencies (cm⁻¹)Assignment
Di-tert-butyl DisulfideATR-IR / VaporLiquid Film / Gas2960-2860 cm⁻¹C-H Stretching
1450-1360 cm⁻¹C-H Bending
~500-550 cm⁻¹ (Weak)S-S Stretch (Often weak or inactive in IR)
Polysulfidesin-situ FTIRElectrolyteS-S StretchesS-S vibrational modes for various polysulfide species (S_x_²⁻, 2 ≤ x ≤ 8) can be monitored, though peaks are often broad and overlapping.

Experimental Workflows and Logical Relationships

The following diagram illustrates the workflow for the spectroscopic comparison of the two compound classes.

Validating Computational Models of Di-tert-butyl Polysulfide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate computational modeling of di-tert-butyl polysulfide reactions is crucial for understanding their complex mechanisms and predicting their behavior in various applications, from industrial processes to biological systems. This guide provides an objective comparison of computational models used to study the thermal decomposition of this compound, supported by experimental data. It also offers detailed experimental protocols for researchers seeking to validate their own computational models.

Comparison of Computational Models

The thermal decomposition of this compound is a key reaction that has been investigated using both computational and experimental methods. The primary decomposition pathway involves the formation of isobutene and tert-butyl thiol. Two main computational approaches have been employed to model this process: Density Functional Theory (DFT) and automated reaction mechanism generation.

A benchmark study on organic polysulfides suggests that for DFT calculations, hybrid functionals like M06-2X and B3LYP-D3(BJ) are highly accurate for determining reaction energies. For activation energies, MN15, MN15-L, M06-2X, and ωB97X-D have shown the best performance.

The automated Reaction Mechanism Generator (RMG) software, utilizing rate parameters from high-level ab initio CCSD(T) calculations, has been successfully used to construct reaction networks for the thermal decomposition of di-tert-butyl sulfide (B99878). This approach has the advantage of automatically exploring a vast number of potential elementary reactions.

The following table summarizes the performance of the RMG model against experimental data for the pyrolysis of di-tert-butyl sulfide at 380°C.

Table 1: Comparison of RMG Model Predictions with Experimental Data for Di-tert-butyl Sulfide Pyrolysis

ProductExperimental Yield (mol/mol of reactant consumed)RMG Model Predicted Yield (mol/mol of reactant consumed)
Isobutene~1.0~1.0
tert-Butyl Thiol~0.6~0.8
Hydrogen Sulfide~0.2~0.15
Isobutane~0.1~0.05

Note: Experimental data is approximated from graphical representations in the cited literature.

The RMG model shows good agreement with experimental results, particularly in predicting the major product, isobutene. The model slightly overpredict

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Di-tert-butyl Polysulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like di-tert-butyl polysulfide is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Safety Summary

This compound is a combustible liquid that may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][2][3] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and to prevent its release into the environment.[1][4]

Property Value
Autoignition Temperature225 °C (437 °F)
Melting Point/Range-11 °C (12 °F)
Vapor Pressure15.60 Pa at 20 °C (68 °F)
Hazardous Decomposition ProductsCarbon oxides, Sulfur oxides

Disposal Protocol: A Step-by-Step Guide

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Step 1: Waste Collection and Storage

  • Container: Collect this compound waste in a designated, properly labeled, and leak-proof container.[6][7] The container must be compatible with the chemical; the original container is often a suitable choice.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the associated hazards (e.g., "Combustible," "Skin Sensitizer," "Environmental Hazard").

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials.[5][6] Ensure the SAA is not near sinks or floor drains.

  • Closure: Keep the waste container securely closed except when adding waste.[7]

Step 2: Handling Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Stop the source of the leak if it is safe to do so.[4] Contain the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2]

  • Collection: Carefully collect the absorbed material using clean, non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[4]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent. Household bleach (diluted) has been suggested for cleanup.[8]

Step 3: Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste.

  • Do Not Rinse into Drain: The first rinse of a container must be collected and disposed of as hazardous waste.[7]

  • Triple Rinse (for disposal as solid waste): If local regulations permit, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, the labels on the container must be obliterated or removed before it can be disposed of as regular solid waste.[7]

  • Preferred Method: To avoid any ambiguity, it is best practice to dispose of the empty, unrinsed container as hazardous waste.[1][2]

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Ensure all necessary waste disposal forms are completed accurately.

Experimental Workflow for Disposal

cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Unused Product Unused Product Waste Container Collect in Labeled, Closed Container Unused Product->Waste Container Contaminated Materials (PPE, Absorbents) Contaminated Materials (PPE, Absorbents) Contaminated Materials (PPE, Absorbents)->Waste Container SAA Store in Satellite Accumulation Area Waste Container->SAA EHS Contact EHS for Waste Pickup SAA->EHS Facility Transport to Licensed Hazardous Waste Facility EHS->Facility

References

Personal protective equipment for handling Di-tert-butyl polysulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, working with Di-tert-butyl polysulfide. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, and respiratory exposure. The following PPE is required:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield where splashing is a possibility. Standard safety glasses with side shields may be sufficient where the splash potential is low.

  • Skin Protection: Impervious protective clothing, such as a lab coat, apron, or coveralls, is necessary to prevent skin contact. Silver Shield® gloves are recommended. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

  • Respiratory Protection: Work in a well-ventilated area. If exposure limits are likely to be exceeded, a NIOSH-approved air-purifying respirator for organic vapors should be used. In situations with the potential for uncontrolled release or unknown exposure levels, a positive-pressure, air-supplying respirator is required.

PPE Component Specification Source
Eye/Face ProtectionChemical goggles or faceshield
Hand ProtectionSilver Shield® gloves suggested
Skin ProtectionImpervious protective clothing (e.g., lab coat, apron)
Respiratory ProtectionNIOSH-approved respirator for organic vapors (if needed)

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Use this compound in a well-ventilated area.

  • Ensure that electrical installations and working materials comply with technological safety standards.

  • Bonding and grounding may be necessary to prevent the accumulation of electrostatic charge, which can be a hazard when handling this material.

Handling Procedures:

  • Avoid breathing vapors, mists, or gas.

  • Prevent contact with skin and eyes.

  • Keep the container tightly closed when not in use.

  • Do not store near heat, sparks, or open flames.

  • Containers are not designed to hold pressure; do not use pressure to empty them.

Storage:

  • Store in a cool, well-ventilated place.

  • Keep containers tightly closed.

Disposal Plan

Waste Disposal:

  • This compound and its container must be disposed of as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or water courses.

  • Empty containers should be completely drained, properly closed, and promptly returned to a drum reconditioner or disposed of properly.

Spill Response: In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Contain the spill using non-combustible absorbent materials like sand, earth, or vermiculite (B1170534).

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the affected area. Household bleach (not pure) or Liquid Alive® bacteria are suggested for cleanup.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Quantitative Data Summary

Property Value Source
Flash Point117°C (242.6°F) (Closed Cup)
Autoignition Temperature225°C (437°F)
Boiling Point144°C (291.2°F) (Decomposes)
Specific Gravity1.09 @ 15.6°C (60°F)
Vapor Pressure0.5 psia @ 37.8°C (100°F)
Viscosity10 cP @ 20°C (68°F)

Experimental Protocol: Spill Neutralization and Cleanup

This protocol details the steps for neutralizing and cleaning a minor spill of this compound in a laboratory setting.

Materials:

  • Spill containment kit (non-combustible absorbent material like vermiculite or sand)

  • Two plastic buckets with lids

  • Plastic scoop or shovel

  • Household bleach (diluted 1:10 with water) or Liquid Alive® bacteria solution

  • Personal Protective Equipment (as specified above)

  • Waste disposal bags and labels for hazardous waste

Procedure:

  • **Immediate

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Reactant of Route 1
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